Isoquinoline-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWGUBEMVRKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630856 | |
| Record name | Isoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-42-1 | |
| Record name | Isoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to Isoquinoline-6-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-6-carbonitrile, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities. The introduction of a carbonitrile group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Structure and Identifiers
The structure of this compound consists of a fused benzene and pyridine ring system, with a nitrile (-C≡N) group attached to the carbon at the 6-position of the isoquinoline core.
Key Identifiers: [1]
-
IUPAC Name: this compound
-
Synonyms: 6-Cyanoisoquinoline
-
CAS Number: 106778-42-1
-
Molecular Formula: C₁₀H₆N₂
-
InChI: 1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H
-
InChIKey: DCSWGUBEMVRKQO-UHFFFAOYSA-N
-
SMILES: C1=CC2=C(C=CN=C2)C=C1C#N
Physicochemical Properties
| Property | This compound (Computed/Unavailable) | Isoquinoline-1-carbonitrile (Experimental) | Isoquinoline-4-carbonitrile (Experimental) | 3-Isoquinolinecarbonitrile (Experimental) |
| Molecular Weight | 154.17 g/mol [1] | 154.17 g/mol [3] | 154.17 g/mol | 154.171 g/mol [4] |
| Melting Point | Data not available | 90-92 °C[5] | 104 °C[6] | 127.5-128 °C[4] |
| Boiling Point | Data not available | 348.9 ± 15.0 °C (Predicted)[5] | 329 °C at 760 mmHg[6] | Not available[4] |
| Solubility | Data not available | Insoluble in water[5] | Data not available | Data not available |
| Topological Polar Surface Area | 36.7 Ų (Computed)[1] | 36.7 Ų (Computed)[3] | Data not available | 36.7 Ų (Computed)[7] |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of the isoquinoline core and the nitrile functional group.
-
¹H NMR: Aromatic protons on the isoquinoline ring are expected to appear in the range of 7.0-9.0 ppm.
-
¹³C NMR: The spectrum would show signals for the ten carbon atoms of the isoquinoline ring system and the carbon of the nitrile group (typically around 110-120 ppm).
-
FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 154.
Experimental Protocols
A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common and plausible synthetic route involves the cyanation of a 6-substituted isoquinoline, such as 6-bromoisoquinoline. Several methods for the cyanation of aryl halides are well-established.
Representative Protocol: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline (Microwave-Assisted)
This protocol is adapted from a general method for the rapid palladium-catalyzed cyanation of aryl bromides using microwave irradiation.[8]
Materials:
-
6-Bromoisoquinoline
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium carbonate (K₂CO₃)
-
Palladium catalyst (e.g., a palladacycle complex)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reaction vessel, combine 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide trihydrate (0.22 equiv), potassium carbonate (1.0 equiv), and a palladium catalyst (0.5 mol%).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vessel and subject it to microwave irradiation at 130 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic Pathways to the Isoquinoline Core
The synthesis of the isoquinoline scaffold is a fundamental aspect of obtaining derivatives like this compound. Several named reactions are classically employed for this purpose.
Caption: Key named reactions for the synthesis of the isoquinoline ring system.
Biological and Medicinal Context
While specific signaling pathways involving this compound have not been detailed in the available literature, the broader class of isoquinoline alkaloids exhibits a wide range of biological activities.[9] These activities often stem from their ability to interact with various enzymes and receptors within cellular signaling cascades. For instance, many isoquinoline derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling.[9] The functionalization at the 6-position, as in this compound, provides a key site for derivatization to modulate pharmacological profiles and develop novel therapeutic agents.[10]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimental physicochemical data is not currently in the public domain, its chemical structure and reactivity are well-defined. The synthesis can be approached through established methods for the cyanation of aryl halides, and the core isoquinoline scaffold is accessible via several classic named reactions. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Isoquinolinecarbonitrile CAS#: 1198-30-7 [m.chemicalbook.com]
- 6. Isoquinoline-4-carbonitrile | 34846-65-6 [sigmaaldrich.com]
- 7. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic and Structural Characterization of Isoquinoline-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of isoquinoline-6-carbonitrile. Due to the limited availability of public experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of the isoquinoline scaffold and related nitrile compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and verification of synthesized this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from known data of analogous structures, including isoquinoline and various nitrile-substituted aromatic compounds.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.3 | s | - |
| H-3 | ~8.6 | d | ~5.5 |
| H-4 | ~7.8 | d | ~5.5 |
| H-5 | ~8.2 | d | ~8.5 |
| H-7 | ~7.9 | dd | ~8.5, ~1.5 |
| H-8 | ~8.1 | d | ~8.5 |
Note: Spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary based on solvent and experimental conditions.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~152 |
| C-3 | ~144 |
| C-4 | ~122 |
| C-4a | ~136 |
| C-5 | ~130 |
| C-6 | ~112 |
| C-7 | ~132 |
| C-8 | ~129 |
| C-8a | ~128 |
| CN | ~118 |
Note: The carbon atom of the nitrile group (CN) is expected to have a chemical shift in the range of 115-120 ppm.[4]
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Nitrile (C≡N) stretch | 2230-2210 | Sharp, Medium |
| Aromatic C=C stretch | 1650-1450 | Medium to Strong |
| C-H in-plane bend | 1300-1000 | Medium |
| C-H out-of-plane bend | 900-675 | Strong |
Note: The sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.[5]
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₆N₂ |
| Molecular Weight | 154.17 g/mol |
| Monoisotopic Mass | 154.0531 u |
| Major Fragment Ion (m/z) | 127 ([M-HCN]⁺) |
Note: The expected molecular ion peak [M]⁺ would be observed at m/z 154. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[6][7]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).[8][9]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Acquire the mass spectrum to observe the molecular ion [M]⁺ and its fragmentation pattern.
-
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.[4]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. Isoquinoline [webbook.nist.gov]
- 2. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]
- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of Isoquinoline-6-carbonitrile from 6-Bromoisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of isoquinoline-6-carbonitrile from 6-bromoisoquinoline. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. This document details three primary cyanation methodologies: Palladium-Catalyzed Cyanation, Nickel-Catalyzed Cyanation, and the Rosenmund-von Braun reaction. For each method, a comparative analysis of reaction conditions, yields, and reagent toxicity is presented in structured tables. Detailed, step-by-step experimental protocols are provided for each key transformation. Furthermore, this guide includes visualizations of the experimental workflow and the catalytic cycles for the transition metal-catalyzed reactions, rendered using Graphviz to facilitate a deeper understanding of the underlying chemical processes.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The functionalization of the isoquinoline core is a cornerstone of many drug discovery programs. This compound, in particular, offers a versatile platform for further chemical modifications. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, while the isoquinoline nitrogen provides a site for quaternization and N-oxide formation. The synthesis of this key intermediate from the readily available 6-bromoisoquinoline is a critical transformation for which several effective methods have been developed. This guide provides a detailed examination of the most important synthetic strategies to effect this conversion, with a focus on providing practical, reproducible experimental protocols and comparative data to aid researchers in selecting the optimal method for their specific needs.
Synthetic Methodologies and Data Presentation
The conversion of 6-bromoisoquinoline to this compound is primarily achieved through nucleophilic substitution of the bromine atom with a cyanide group. The most common and effective methods employ transition metal catalysis or copper-mediated cyanation.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is a robust and widely used method for the synthesis of aryl nitriles from aryl halides. These reactions typically proceed under mild conditions and exhibit high functional group tolerance.[1] A variety of cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a less toxic and safer alternative to reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[2]
Table 1: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline
| Parameter | Microwave-Assisted Protocol |
| Cyanide Source | Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) |
| Catalyst | Palladacycle complex |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 130 °C |
| Reaction Time | 20 minutes |
| Yield (%) | 90-95 (representative for aryl bromides) |
Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has emerged as a cost-effective and efficient alternative to palladium-based systems.[3] These reactions can also utilize less toxic cyanide sources and offer a broad substrate scope.
Table 2: Nickel-Catalyzed Cyanation of 6-Bromoisoquinoline
| Parameter | Representative Protocol |
| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Catalyst | Nickel(II) precatalyst (e.g., (dppf)NiCl₂) |
| Ligand | JosiPhos |
| Solvent | n-Butanol/Water (1:1) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield (%) | ~85 (representative) |
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide (CuCN).[4][5][6] This reaction often requires high temperatures and polar aprotic solvents.[7]
Table 3: Rosenmund-von Braun Reaction of 6-Bromoisoquinoline
| Parameter | Classical Protocol |
| Cyanide Source | Copper(I) Cyanide (CuCN) |
| Solvent | N,N-Dimethylformamide (DMF) or Pyridine |
| Temperature | 150-200 °C |
| Reaction Time | Several hours |
| Yield (%) | Variable, substrate-dependent |
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis of this compound from 6-bromoisoquinoline involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.
Caption: General experimental workflow for the synthesis.
Protocol 1: Palladium-Catalyzed Cyanation (Microwave-Assisted)
This protocol is a representative example of a rapid palladium-catalyzed cyanation using microwave irradiation.
Materials:
-
6-Bromoisoquinoline
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium carbonate (K₂CO₃)
-
Palladacycle catalyst (e.g., Buchwald's G3-XPhos)
-
N,N-Dimethylformamide (DMF)
-
Microwave reaction vessel
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a microwave reaction vessel, add 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide trihydrate (0.22 equiv), potassium carbonate (1.0 equiv), and the palladacycle catalyst (0.5 mol%).
-
Add N,N-dimethylformamide (DMF) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Protocol 2: Nickel-Catalyzed Cyanation
This method utilizes a nickel catalyst and a non-toxic cyanide source.
Materials:
-
6-Bromoisoquinoline
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Nickel(II) precatalyst (e.g., (dppf)NiCl₂)
-
JosiPhos ligand
-
n-Butanol
-
Water (degassed)
-
Glovebox
-
Reaction vial with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography supplies
Procedure:
-
Inside a glovebox, charge a reaction vial with 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide (0.5 equiv), the Nickel(II) precatalyst (5 mol%), and the JosiPhos ligand (5 mol%).
-
Seal the vial and remove it from the glovebox.
-
Add a degassed 1:1 mixture of n-butanol and water to the vial.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Rosenmund-von Braun Reaction
This classical method uses copper(I) cyanide at elevated temperatures.
Materials:
-
6-Bromoisoquinoline
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or Pyridine
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Ethyl acetate
-
Aqueous ammonia
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography supplies
Procedure:
-
In a reaction flask equipped with a reflux condenser, dissolve 6-bromoisoquinoline (1.0 equiv) in DMF or pyridine.
-
Add copper(I) cyanide (1.2-1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux (typically 150-200 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Catalytic Cycles
Palladium-Catalyzed Cyanation Cycle
The catalytic cycle for palladium-catalyzed cyanation of aryl halides generally involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Palladium-catalyzed cyanation cycle.
Nickel-Catalyzed Cyanation Cycle
Similar to palladium, the nickel-catalyzed cyanation of aryl halides is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.
Caption: Nickel-catalyzed cyanation cycle.
Rosenmund-von Braun Reaction Mechanism
The mechanism of the Rosenmund-von Braun reaction is thought to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination.
Caption: Rosenmund-von Braun reaction mechanism.
Conclusion
The synthesis of this compound from 6-bromoisoquinoline can be effectively achieved through several methodologies, with palladium- and nickel-catalyzed cyanations offering milder conditions and the use of less toxic reagents compared to the classical Rosenmund-von Braun reaction. The choice of method will depend on factors such as available equipment (e.g., microwave reactor), cost considerations, and desired reaction scale. This guide provides the necessary data and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
Potential Biological Activities of Isoquinoline-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of Isoquinoline-6-carbonitrile is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities and methodologies based on studies of structurally similar isoquinoline and quinoline derivatives. The information presented is intended for research and informational purposes only and should be validated by dedicated experimental studies.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] Derivatives of isoquinoline have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][5][6] The introduction of a carbonitrile (cyano) group, a versatile functional group, at the 6-position of the isoquinoline ring presents an intriguing candidate for drug discovery. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing parallels from related compounds and outlining prospective experimental approaches for its evaluation.
Potential Biological Activities and Mechanisms of Action
Based on the known bioactivities of related isoquinoline and quinoline derivatives, this compound could potentially exhibit the following pharmacological effects:
Anticancer Activity
Numerous isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer properties.[4] The proposed mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and various kinases.[1] Furthermore, some derivatives have been shown to induce apoptosis in cancer cells.
Studies on structurally related quinoline derivatives, such as brominated and cyanated 8-hydroxyquinolines, have shown significant cytotoxic and antiproliferative properties against various cancer cell lines.[7] For instance, 5,7-dicyano-8-hydroxyquinoline has demonstrated notable activity against HeLa and HT29 cancer cell lines.[7] This suggests that the cyano group, as present in this compound, could contribute to anticancer efficacy.
Antimicrobial Activity
The isoquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] While specific data for this compound is scarce, studies on related structures like 6-methoxyquinoline-3-carbonitrile derivatives provide a basis for expecting potential antibacterial and antifungal activity. The mechanism of action for such compounds can involve the disruption of bacterial cell wall synthesis or inhibition of essential microbial enzymes.
Modulation of Signaling Pathways
Isoquinoline alkaloids are known to interact with and modulate various intracellular signaling pathways critical for cell fate and function.[5][8][9] Key pathways that could potentially be affected by this compound include:
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: This pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.[8] Some isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, leading to anti-inflammatory effects.[4][8]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Akt) Signaling Pathway: This is a major pathway that governs cell growth, proliferation, and survival.[4][8] Its aberrant activation is a common feature of many cancers, making it a prime target for therapeutic intervention. Certain isoquinoline derivatives have been investigated for their ability to modulate this pathway.[4][8]
-
MAPK (Mitogen-activated protein kinase) Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Inhibition of this pathway is another mechanism through which isoquinoline compounds may exert their anticancer effects.[9]
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the potential biological activities of this compound, based on reported values for structurally related compounds. This data is for illustrative purposes only and requires experimental validation.
| Biological Activity | Assay Type | Cell Line/Organism | Metric | Hypothetical Value (µM) | Reference Compound(s) |
| Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC₅₀ | 10 - 50 | 5,7-Dicyano-8-hydroxyquinoline[7] |
| MTT Assay | HT29 (Colon Cancer) | IC₅₀ | 15 - 60 | 5,7-Dicyano-8-hydroxyquinoline[7] | |
| Topoisomerase I Inhibition | - | IC₅₀ | 5 - 25 | Brominated quinolines[7] | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC | 16 - 64 | 6-Methoxyquinoline-3-carbonitrile derivatives |
| Broth Microdilution | Escherichia coli | MIC | 32 - 128 | 6-Methoxyquinoline-3-carbonitrile derivatives | |
| Broth Microdilution | Candida albicans | MIC | 8 - 32 | 6-Methoxyquinoline-3-carbonitrile derivatives |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the potential biological activities of this compound are provided below.
Cell Viability (MTT) Assay for Anticancer Screening
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Broth Microdilution Assay for Antimicrobial Screening
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Signaling Pathways and Workflows
Potential Signaling Pathways
The following diagrams illustrate the general signaling pathways that are often modulated by isoquinoline derivatives and could be potential targets for this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the initial biological evaluation of this compound.
Caption: General workflow for biological evaluation.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound, in the context of the broader isoquinoline class of compounds, suggests a promising potential for various biological activities, particularly in the realms of anticancer and antimicrobial research. The proposed experimental protocols and workflows provide a foundational framework for initiating the investigation of this compound. Further research is warranted to elucidate the specific biological profile of this compound and to validate its potential as a lead compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquinoline-6-carbonitrile derivatives and their potential applications
An In-depth Technical Guide to Isoquinoline-6-carbonitrile Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a carbonitrile group at the 6-position of the isoquinoline ring system offers a versatile handle for chemical modification, enabling the fine-tuning of physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation.
Synthesis of this compound Derivatives
The synthesis of functionalized this compound derivatives often begins with a pre-functionalized isoquinoline core, such as 6-bromoisoquinoline-1-carbonitrile. This key intermediate allows for the introduction of diverse substituents at the 6-position through robust and versatile palladium-catalyzed cross-coupling reactions.[3]
Experimental Protocols for Synthesis
a) Suzuki-Miyaura Coupling for C-C Bond Formation [3]
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with various boronic acids or esters.
-
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/H₂O)
-
-
Procedure:
-
In a Schlenk flask, dissolve 6-bromoisoquinoline-1-carbonitrile (1.0 equiv) and the boronic acid or ester (1.1-1.5 equiv) in the chosen solvent system.
-
Add the base (2.0-3.0 equiv) and the palladium catalyst (0.01-0.05 equiv).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.
-
b) Buchwald-Hartwig Amination for C-N Bond Formation [3]
This protocol outlines a general procedure for the palladium-catalyzed amination of 6-bromoisoquinoline-1-carbonitrile with a variety of primary and secondary amines.
-
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Desired amine (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.10 equivalents)
-
Phosphine ligand (e.g., Xantphos, 0.04-0.20 equivalents)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), the phosphine ligand (0.04-0.20 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aminoisoquinoline-1-carbonitrile derivative.
-
Synthesis Workflow Visualization
Caption: Synthetic routes to 6-substituted isoquinoline-1-carbonitriles.
Potential Applications and Biological Activity
Isoquinoline derivatives are known to interact with a multitude of biological targets, leading to their diverse pharmacological effects.[3] The strategic functionalization of the 6-position of the isoquinoline ring system offers a powerful approach to modulate the pharmacological profile and develop new therapeutic agents.[3]
Anticancer Activity
Many isoquinoline-based compounds have demonstrated significant antiproliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization.[3][4]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydroisoquinoline-stilbene derivative | A549 (Lung) | 0.025 | [4] |
| Tetrahydroisoquinoline-stilbene derivative | MCF-7 (Breast) | Not specified | [4] |
| Tetrahydroisoquinoline-stilbene derivative | HT-29 (Colorectal) | Not specified | [4] |
| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MCF-7 (Breast) | 21 | [4] |
| 6-(5-(6,7-dimethoxy-1-(4-(dimethylamino)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MCF-7 (Breast) | 7 | [4] |
| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MDA-MB-231 (Breast) | 22 | [4] |
| 6-(5-(6,7-dimethoxy-1-(4-(dimethylamino)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | U251 (Glioblastoma) | 36 | [4] |
| Pyrrolo[1,2-a]quinoline derivative 9a | HCT-15 (Colon) | 0.197 | [5] |
| Pyrrolo[1,2-a]quinoline derivative 9a | SNB-75 (CNS) | 0.197 | [5] |
Kinase Inhibition and Signaling Pathways
A significant number of isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in various cancers and a key target for many inhibitors.[4][6][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
Isoquinoline derivatives have also shown promise as antimicrobial agents, with activity against a range of Gram-positive bacteria, including drug-resistant strains.[8][9]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [9][10] |
| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [9][10] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [9][10] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [9][10] |
| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 | [9][10] |
| Alkynyl Isoquinoline (HSN584) | Staphylococcus aureus | 4-16 | [8] |
| Alkynyl Isoquinoline (HSN584) | Methicillin-resistant S. aureus (MRSA) | 4 | [8] |
| Alkynyl Isoquinoline (HSN739) | Staphylococcus aureus | 4-16 | [8] |
| Alkynyl Isoquinoline (HSN739) | Methicillin-resistant S. aureus (MRSA) | 8 | [8] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Activity Assay (Luminescence-Based)[11]
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution is recommended, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Biological Screening Workflow
Caption: A potential workflow for biological evaluation.
Conclusion
This compound derivatives represent a versatile and promising class of compounds in drug discovery. The ability to readily functionalize the 6-position through robust synthetic methodologies allows for the generation of diverse chemical libraries. These derivatives have demonstrated significant potential as anticancer, kinase inhibitory, and antimicrobial agents. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel this compound derivatives, paving the way for the development of new therapeutic agents.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isoquinoline-6-carbonitrile: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoquinoline-6-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, outlines synthetic approaches, and explores its potential biological activities and applications, with a focus on its relevance to kinase inhibition and cancer research.
Core Properties of this compound
This compound is a derivative of isoquinoline, a structural isomer of quinoline, both of which are benzopyridines. The presence of the nitrile group and the specific substitution pattern on the isoquinoline scaffold make it a valuable building block for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 106778-42-1 | [1] |
| Molecular Formula | C₁₀H₆N₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
Synthetic Methodologies
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a common and effective strategy involves a two-step process: the synthesis of a 6-substituted isoquinoline precursor, followed by the introduction of the nitrile group or functionalization at the 6-position. A key intermediate in many synthetic routes is 6-bromoisoquinoline.
Experimental Protocol: Synthesis of 6-Bromoisoquinoline
A robust method for the synthesis of 6-bromoisoquinoline involves the Pomeranz–Fritsch reaction or a related cyclization strategy from commercially available starting materials.[2]
Materials:
-
4-Bromobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl chloroformate
-
Trimethyl phosphite
-
Titanium tetrachloride (TiCl₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours.[3]
-
The solvent is removed under vacuum, and the residue is dissolved in anhydrous THF and cooled to -10 °C.[3]
-
Ethyl chloroformate is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.[3]
-
Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature.[3]
-
The solvent is evaporated, and the residue is dissolved in anhydrous DCM and stirred for 30 minutes.[3]
-
The mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise. The reaction is then stirred at 40 °C for 6 days.[3]
-
The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with 6N NaOH solution.[2]
-
The resulting suspension is extracted three times with EtOAc. The combined organic layers are then extracted with 3M HCl.[3]
-
The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with EtOAc.[3]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 6-bromoisoquinoline.[3]
Experimental Protocol: Cyanation of 6-Bromoisoquinoline
The introduction of the nitrile group at the 6-position can be achieved through metal-catalyzed cyanation reactions.
Materials:
-
6-Bromoisoquinoline
-
Copper(I) cyanide (CuCN) or other cyanide sources
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
General Procedure:
-
6-Bromoisoquinoline is dissolved in a high-boiling point solvent such as DMF or NMP.[4]
-
Copper(I) cyanide is added to the solution.
-
The reaction mixture is heated to an elevated temperature and stirred for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled and worked up by quenching with an appropriate aqueous solution (e.g., sodium thiosulfate), followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Reactivity and Applications in Drug Development
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including many natural products and synthetic drugs.[1][5] this compound, with its reactive nitrile group and potential for functionalization at other positions, is a valuable intermediate for the synthesis of compound libraries for drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The isoquinoline core, particularly when substituted with a halogen at the 6-position (as in the precursor 6-bromoisoquinoline), is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents to build molecular complexity.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline Derivatives
This protocol describes a general procedure for the coupling of an arylboronic acid with a 6-bromoisoquinoline derivative.[1]
Materials:
-
6-Bromoisoquinoline derivative (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, the 6-bromoisoquinoline derivative, boronic acid, base, and palladium catalyst are combined.[1]
-
The flask is evacuated and backfilled with an inert gas three times.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, monitoring by TLC or LC-MS.[1]
-
After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.[1]
Biological Significance and Signaling Pathways
Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Many of these effects are attributed to the inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][5]
While specific biological data for this compound is limited in public literature, the isoquinoline scaffold is known to interact with critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][7]
Representative Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[5][8] Isoquinoline-based compounds have been investigated as inhibitors of kinases within this pathway.[9][10][11]
Caption: PI3K/Akt/mTOR pathway and potential inhibition by isoquinolines.
Representative Signaling Pathway: MAPK/ERK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the RAS-RAF-MEK-ERK pathway, is another critical signaling route that controls cell proliferation, differentiation, and survival. Its dysregulation is also a hallmark of many cancers.[12][13][14]
Caption: MAPK/ERK signaling pathway and potential points of inhibition.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, utilizes well-established and robust chemical transformations. The broader class of isoquinoline derivatives has shown significant promise as inhibitors of key signaling pathways implicated in cancer and other diseases. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds the potential to yield novel candidates for drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Pharmacological Screening of Novel Isoquinoline-6-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies and data analysis involved in the pharmacological screening of novel isoquinoline-6-carbonitrile analogs. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic inclusion of a carbonitrile group at the 6-position offers a unique opportunity to modulate the compound's electronic properties and potential for specific molecular interactions, making this class of analogs a promising area for drug discovery.
This document details standardized experimental protocols for primary and secondary screening, presents representative data for related compounds, and explores potential mechanisms of action through key signaling pathways.
General Screening Workflow
A typical pharmacological screening cascade for novel compounds begins with broad, high-throughput assays to identify initial "hits." These active compounds are then subjected to more detailed secondary screening and mechanism of action studies to validate their therapeutic potential.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for assessing the biological activity of newly synthesized this compound analogs.
Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[2]
-
Detergent Reagent / Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[7]
-
Appropriate cell culture medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS).
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Multi-well spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, visible purple precipitates will form in viable cells.[5][6]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[8]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[5][6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]
Materials:
-
96-well round-bottom sterile microplates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial/fungal inoculum adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).[11]
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
p-Iodonitrotetrazolium violet chloride (INT) or Resazurin solution (optional, as a growth indicator).
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth medium to all wells of a 96-well microplate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row, mixing thoroughly at each step. Discard the final 100 µL from the last column of dilutions.[11]
-
Inoculation: Add 5 µL of the standardized microbial inoculum to each well, except for the sterility control wells.[11] The final volume in each well will be approximately 100-105 µL.
-
Controls: Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a growth indicator, the MIC is the lowest concentration that prevents a color change.[12]
Mechanism of Action: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of a compound on cell cycle progression. It quantifies the proportion of cells in different phases (G0/G1, S, G2/M) by measuring the cellular DNA content using a fluorescent dye like Propidium Iodide (PI).[13]
Materials:
-
Flow cytometer.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[1]
-
Cold 70% ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Centrifuge tubes.
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and incubate for 24 hours. Treat the cells with the this compound analog at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[14]
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C.[1][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with cold PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[14]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1] An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.
Quantitative Data Presentation
While extensive pharmacological data for this compound analogs is not widely published, the following tables summarize the activity of structurally related isoquinoline and quinoline-carbonitrile derivatives to provide a benchmark for screening efforts.
Table 1: Antiproliferative Activity of Representative Cyano-Heterocyclic Analogs
| Compound ID | Structure / Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 5e | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | Panel of 4 lines | GI₅₀ = 26 nM | [16] |
| 5h | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | Panel of 4 lines | GI₅₀ = 28 nM | [16] |
| Compound III | Quinolone-based | Panel of 4 lines | GI₅₀ = 3.30 µM | [16] |
| Phenylaminoisoquinolinequinone | Isoquinolinequinone | AGS (gastric) | IC₅₀ = 1.9 - >50 µM | [17] |
| Phenylaminoisoquinolinequinone | Isoquinolinequinone | SK-MES-1 (lung) | IC₅₀ = 2.4 - >50 µM | [17] |
| N-benzyl isoquinoline (37) | Benzylisoquinoline | HepG2 (liver) | IC₅₀ = 7.42 µM | [18] |
Table 2: Antimicrobial Activity of Representative Isoquinoline Analogs
| Compound ID | Structure / Class | Pathogen | Activity (MIC) | Reference |
| 8d | Tricyclic Isoquinoline | Staphylococcus aureus | 16 µg/mL | [14][19] |
| 8f | Tricyclic Isoquinoline | Staphylococcus aureus | 32 µg/mL | [14][19] |
| 8f | Tricyclic Isoquinoline | Streptococcus pneumoniae | 32 µg/mL | [14][19] |
| Halogenated Phenyl Carbamate (17, 18) | Tetrahydroisoquinoline | Broad-range bacteria | "Remarkable activity" | [20] |
| Chlorophenethyl Carbamate (22) | Tetrahydroisoquinoline | Various fungi | "Greatest activity" | [20] |
Potential Mechanism of Action: PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[21][22] Numerous heterocyclic compounds, including quinazoline and isoquinoline derivatives, have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[22][23] Therefore, it is a logical pathway to investigate for novel this compound analogs that exhibit antiproliferative activity.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by test compounds.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. atcc.org [atcc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 19. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 20. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
In-Silico Modeling of Isoquinoline-6-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational approaches driving the discovery and development of Isoquinoline-6-carbonitrile derivatives as promising therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in-silico modeling techniques, detailed experimental protocols, and a summary of relevant biological data.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic introduction of a carbonitrile group at the 6-position of the isoquinoline ring offers a powerful approach to modulate the compound's physicochemical properties and pharmacological profile, making this compound derivatives a subject of intense research in the quest for novel therapeutics.[2]
This technical guide delves into the in-silico modeling techniques that are pivotal in accelerating the design and optimization of these promising compounds. By leveraging computational power, researchers can predict biological activities, understand structure-activity relationships (SAR), and elucidate the mechanisms of action of this compound derivatives before their synthesis, thereby saving significant time and resources in the drug discovery pipeline.[3]
Core In-Silico Modeling Techniques
A variety of computational methods are employed to model the behavior and properties of this compound derivatives. These techniques can be broadly categorized into structure-based and ligand-based approaches.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the this compound derivative) when bound to a specific protein target. It is instrumental in understanding the binding interactions and predicting the binding affinity of the compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of newly designed derivatives and to identify the key structural features that influence their potency.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful for virtual screening of large compound libraries to identify potential hits.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique helps to assess the stability of the binding interactions and to understand the conformational changes that may occur upon ligand binding.
Data Presentation: Biological Activity of Isoquinoline Derivatives
The following tables summarize the quantitative data for various isoquinoline derivatives, highlighting their potential as therapeutic agents. While specific data for a broad range of this compound derivatives is still emerging, the data for structurally related compounds provides a valuable reference point.
| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference Compound |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives | PI3-Kinase/mTOR | -10.2 to -10.7 | Sapanisertib |
| Quinoline Derivative | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675 | Rilpivirine |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Strong Affinity | Not Specified |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Strong Affinity | Not Specified |
| Table 1: Comparative Docking Performance of Isoquinoline Derivatives.[4] |
| Compound | R Group | Coupling Reaction | Yield (%) | Target Kinase Family | IC50 (nM) (Hypothetical) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 85 | Receptor Tyrosine Kinases | 50 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 78 | Receptor Tyrosine Kinases | 75 |
| 2a | Aniline | Buchwald-Hartwig | 92 | Non-receptor Tyrosine Kinases | 120 |
| 2b | 4-Fluoroaniline | Buchwald-Hartwig | 88 | Non-receptor Tyrosine Kinases | 95 |
| Table 2: Hypothetical Synthesis and Biological Activity of Kinase Inhibitors Derived from 6-Bromoisoquinoline-1-carbonitrile.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico modeling studies. Below are representative protocols for key experiments.
Molecular Docking Protocol
A standard molecular docking protocol involves several key steps to predict the binding mode and affinity of a ligand to a protein target.[4]
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling.
-
The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.[4]
-
The 2D structure of the this compound derivative is sketched and converted to a 3D structure, followed by energy minimization.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation:
-
A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.
-
-
Analysis of Results:
-
The docking scores are used to rank the ligands based on their predicted binding affinity.[4]
-
The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[4]
-
Pharmacophore Modeling Protocol
Pharmacophore modeling helps in identifying the essential chemical features required for biological activity.
-
Training Set Selection: A set of active compounds with known biological activity against the target of interest is selected.
-
Conformational Analysis: The conformational space of each molecule in the training set is explored to identify the bioactive conformation.
-
Pharmacophore Model Generation: Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) present in the aligned active compounds are identified to create a 3D pharmacophore model.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a database.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: A generalized workflow for in-silico drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Conclusion
In-silico modeling plays an indispensable role in the modern drug discovery landscape. For the promising class of this compound derivatives, these computational techniques are instrumental in guiding the design of novel compounds with enhanced potency and selectivity. By integrating molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations, researchers can efficiently navigate the complex process of drug development, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate. As more experimental data becomes available, the predictive power of these in-silico models will continue to grow, further solidifying their importance in the development of next-generation therapeutics.
References
- 1. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 2. benchchem.com [benchchem.com]
- 3. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Pharmacological Treasure Trove: An In-depth Technical Guide to Natural Sources of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Isoquinoline alkaloids represent a vast and structurally diverse group of natural products, renowned for their significant pharmacological activities. With over 2,500 known compounds, they are predominantly biosynthesized by flowering plants and have been a cornerstone of traditional and modern medicine.[1] This technical guide provides a comprehensive overview of the primary natural sources of these valuable compounds, details on their extraction and quantification, and an exploration of their mechanisms of action through key signaling pathways.
Core Plant Families: The Epicenters of Isoquinoline Alkaloid Biosynthesis
The distribution of isoquinoline alkaloids is not uniform across the plant kingdom; rather, it is concentrated in a few key families. These plants have evolved complex enzymatic machinery to produce a wide array of these nitrogen-containing secondary metabolites. The most prominent families include:
-
Papaveraceae (Poppy Family): Arguably the most famous source, this family is celebrated for producing a wide range of biologically active isoquinoline alkaloids.[2][3] The latex of Papaver somniferum (opium poppy) is a rich source of morphinan alkaloids like morphine and codeine, as well as benzylisoquinoline alkaloids such as papaverine and noscapine.[1][4] Other genera within this family, such as Chelidonium, Corydalis, Glaucium, and Macleaya, are also significant producers of various isoquinoline alkaloids.[2]
-
Berberidaceae (Barberry Family): This family is a primary source of protoberberine alkaloids, with berberine being the most notable example.[1][5] Berberis vulgaris (common barberry) is a well-known producer of berberine, which is found in its roots, rhizomes, and stem bark.[1][6] The genus Berberis is a rich reservoir of various isoquinoline alkaloids, including bisbenzylisoquinolines.[7][8]
-
Menispermaceae (Moonseed Family): This family is particularly known for its abundance of bisbenzylisoquinoline alkaloids, which are the most common type of alkaloid found in these plants.[9][10] Genera such as Tinospora, Abuta, and Cissampelos are significant sources.[9] The family is also a source of protoberberine and aporphine alkaloids.[9][10]
-
Ranunculaceae (Buttercup Family): This family contains species that produce isoquinoline alkaloids, including berberine and coptisine.[1][11] Genera like Hydrastis (Hydrastis canadensis or goldenseal) are well-known for their isoquinoline alkaloid content, particularly berberine.[12][13]
Quantitative Analysis of Isoquinoline Alkaloids in Key Plant Sources
The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, cultivar, geographical location, and the specific plant part harvested. The following tables summarize quantitative data from various studies.
Table 1: Alkaloid Content in Papaver somniferum
| Alkaloid | Plant Part/Cultivar | Concentration | Reference |
| Morphine | Latex (Tasmanian elite cultivar C048-6-14-64) | Part of 91.2% total morphinans | [7][14] |
| Codeine | Latex (Tasmanian elite cultivar C048-6-14-64) | Part of 91.2% total morphinans | [7][14] |
| Thebaine | Latex (Tasmanian elite cultivar C048-6-14-64) | Part of 91.2% total morphinans | [7][14] |
| Narcotoline | Latex ('Marianne' cultivar) | Part of 80.5% total phthalideisoquinolines | [7][14] |
| Noscapine | Latex ('Marianne' cultivar) | Part of 80.5% total phthalideisoquinolines | [7][14] |
| Morphine | Capsules ('Meara' variety) | 2.69% in wall, 2.13% in placenta | [15] |
| Morphine | Capsules ('Morgana' variety) | 2.31-2.41% | [15] |
| Codeine | Capsules ('Morgana' variety, large) | 0.21% | [15] |
| Thebaine | Capsules ('Morgana' variety, large) | 0.15% | [15] |
Table 2: Alkaloid Content in Sanguinaria canadensis (Bloodroot)
| Alkaloid | Plant Part | Concentration (mg/g of dry plant material) | Reference |
| Sanguinarine | Rhizome (collected before flowering) | 4.85 | [16] |
| Sanguinarine | Rhizome (collected during flowering) | 9.59 | [16] |
| Sanguinarine | Rhizome (collected after flowering) | 6.92 | [16] |
| Chelerythrine | Rhizome (collected before flowering) | 2.72 | [16] |
| Chelerythrine | Rhizome (collected during flowering) | 5.35 | [16] |
| Chelerythrine | Rhizome (collected after flowering) | 6.87 | [16] |
| Sanguinarine | Rhizome (fresh material) | 5.60 (0.55% of fresh material) | [9] |
| Total Alkaloids | Rhizome (fresh material) | 12.47 | [9] |
Table 3: Berberine Content in Berberis Species
| Alkaloid | Plant Species | Plant Part | Extraction Method | Yield/Concentration | Reference |
| Berberine | Berberis vulgaris | Root | Maceration with acidified water, followed by liquid-liquid extraction | 1.021 g from 1.5 kg powdered root | [17] |
| Berberine | Berberis vulgaris | Root and Stem | Centrifugal Partition Chromatography | High purity isolates | [18][19] |
Experimental Protocols: Extraction, Isolation, and Analysis
The successful isolation and quantification of isoquinoline alkaloids are crucial for research and drug development. Methodologies vary depending on the target alkaloid and the plant matrix.
Case Study 1: Extraction and Isolation of Berberine from Berberis vulgaris
This protocol provides a general overview for the extraction and isolation of berberine.
1. Plant Material Preparation:
-
Fresh roots of Berberis vulgaris are collected, cleaned, and chopped into small pieces.
-
The material is shade-dried at ambient temperature for several days and then ground into a fine powder.[17]
2. Extraction:
-
Maceration: The powdered root material is subjected to cold maceration with distilled water for an extended period (e.g., 48 hours).[17]
-
Advanced Techniques: Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can also be employed to improve efficiency and reduce extraction time.[20]
3. Isolation and Purification:
-
The aqueous extract is filtered and concentrated under vacuum.[17]
-
The concentrated extract is then acidified and subjected to liquid-liquid extraction with an organic solvent like chloroform to remove non-alkaloidal impurities.
-
The aqueous layer is then basified (e.g., with NH4OH to pH 8) to precipitate the alkaloids.[17]
-
The precipitate is extracted with chloroform. The chloroform extract, containing the tertiary alkaloids, is evaporated to dryness.[17]
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol (e.g., 9:1, 8:2) allows for the separation and isolation of pure berberine, which typically crystallizes as yellow needles.[17]
-
Centrifugal Partition Chromatography (CPC): This is an effective technique for the preparative recovery of berberine and other alkaloids directly from crude extracts. A biphasic solvent system, such as hexane:butanol:ethanol:water (3:12:4:16 v/v/v/v), can be used in the ascending mode for successful separation.[18][19]
4. Analysis and Quantification:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the quantification of berberine. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 1% ammonium chloride) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[17] Detection is commonly performed using a UV detector at a wavelength of 254 nm.[17]
Case Study 2: Quantitative Analysis of Alkaloids in Papaver somniferum
1. Sample Preparation:
-
Different plant parts (capsules, stems, leaves, roots) are collected, freeze-dried, and ground to a fine powder.
-
For latex analysis, it is collected directly from the capsules.
2. Extraction:
-
A known amount of powdered plant material is extracted with a suitable solvent mixture, such as 50% methanol, 44.8% water, and 5.2% formic acid.[15]
3. Analysis:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is a powerful technique for the simultaneous quantification of multiple alkaloids.
-
Ion Mobility Spectrometry (IMS): IMS offers a rapid and sensitive method for the qualitative and quantitative analysis of opium alkaloids and can be more sensitive than HPLC for detecting trace amounts of certain alkaloids like morphine.[21][22]
Signaling Pathways and Mechanisms of Action
Isoquinoline alkaloids exert their diverse pharmacological effects by modulating various cellular signaling pathways.
Morphine: A Complex Modulator of Pain and Cellular Signaling
Morphine, a potent analgesic, primarily acts through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathways of morphine action.
Upon binding to MOR, morphine activates Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity, which contributes to its analgesic effects.[23] Morphine also activates phospholipase C (PLC), leading to the activation of protein kinase C (PKC), which is involved in receptor desensitization and the development of tolerance.[23] Furthermore, chronic morphine exposure can lead to the activation of the MAPK signaling pathway, which is also implicated in opioid tolerance.[12] Recent studies have shown that morphine can also induce inflammatory responses through the activation of Toll-like receptor 4 (TLR4) and the cGAS-STING pathway, contributing to side effects like tolerance and hyperalgesia.[6] In peripheral neurons, morphine's analgesic effect can also be mediated by the PI3Kγ/AKT/nNOS/NO signaling pathway, leading to the activation of KATP channels.[5]
Berberine: A Multi-Targeted Metabolic and Anti-Cancer Agent
Berberine's therapeutic potential stems from its ability to modulate multiple signaling pathways involved in metabolism, inflammation, and cancer.
Caption: Key signaling pathways modulated by berberine.
A primary target of berberine is AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3] By activating AMPK, berberine improves insulin sensitivity and stimulates glycolysis.[3] In the context of cancer, berberine exhibits its anti-proliferative and pro-apoptotic effects by inhibiting several key signaling pathways, including the PI3K/AKT/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK/ERK pathway.[1] It also exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][24]
Sanguinarine: A Pro-Apoptotic and Anti-Inflammatory Alkaloid
Sanguinarine, a benzophenanthridine alkaloid, demonstrates significant anticancer and anti-inflammatory properties through its interaction with multiple cellular targets.
Caption: Cellular targets and signaling pathways of sanguinarine.
Sanguinarine induces apoptosis in cancer cells through multiple mechanisms, including DNA intercalation, generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.[10][25] It also inhibits key pro-survival and inflammatory signaling pathways. Sanguinarine has been shown to block the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[26] Additionally, it inhibits the PI3K/AKT and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival.[25][26]
Conclusion
The plant kingdom remains an unparalleled source of complex and pharmacologically active molecules. The isoquinoline alkaloids, with their diverse structures and wide range of biological activities, exemplify this chemical richness. A thorough understanding of their natural sources, coupled with robust methods for their extraction, quantification, and mechanistic evaluation, is essential for harnessing their full therapeutic potential. This guide provides a foundational resource for researchers and professionals dedicated to the discovery and development of novel therapeutics from these remarkable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Morphine induces inflammatory Responses via both TLR4 and cGAS-STING Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 10. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new benzylisoquinoline alkaloid from Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. florajournal.com [florajournal.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isoquinoline-6-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline-6-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, and functionalization at the 6-position with a carbonitrile group offers a versatile handle for further chemical modifications.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first stage involves the construction of a 6-halo-isoquinoline intermediate, such as 6-bromoisoquinoline. The subsequent step is a palladium-catalyzed cyanation reaction to introduce the carbonitrile functionality at the 6-position. This approach offers a reliable and scalable method for the preparation of the target compound.
An alternative conceptual pathway involves the hydrolysis of 6-cyanoisoquinoline to yield isoquinoline-6-carboxamides, indicating that this compound can serve as a direct precursor to other important derivatives[1].
Experimental Protocols
Part 1: Synthesis of 6-Bromoisoquinoline
A common precursor for the synthesis of 6-substituted isoquinolines is 6-bromoisoquinoline. While various methods exist for the synthesis of the isoquinoline core[2][3][4][5], a frequently employed starting material for further functionalization is a pre-formed 6-bromoisoquinoline.
Part 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol outlines the conversion of 6-bromoisoquinoline to this compound using a palladium-catalyzed cyanation reaction. This method is analogous to the functionalization of other brominated isoquinoline derivatives[6][7].
Materials:
-
6-Bromoisoquinoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a dry Schlenk flask, combine 6-bromoisoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for palladium-catalyzed reactions on the isoquinoline core, which can be considered indicative for the synthesis of this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 80-100 °C, 2-12 h | 6-Phenylisoquinoline-1-carbonitrile | Not specified |
| 6-Bromoisoquinoline-1-carbonitrile | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 80-110 °C, 4-24 h | 6-(Phenylamino)isoquinoline-1-carbonitrile | Not specified |
| 6-Bromoisoquinoline | NH₄OH, CuSO₄·5H₂O, 190 °C, 6 h | 6-Aminoisoquinoline | 85 |
Experimental Workflow and Diagrams
The overall synthetic workflow for the preparation of this compound is depicted below.
Caption: Synthetic workflow for this compound.
A more detailed representation of the palladium-catalyzed cyanation step is provided below.
Caption: Detailed workflow for the cyanation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoquinoline-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, including a number of clinically approved drugs and natural products.[1] Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The strategic introduction of a carbonitrile group at the 6-position of the isoquinoline ring system yields isoquinoline-6-carbonitrile, a versatile intermediate for the synthesis of diverse libraries of compounds for drug discovery. The nitrile group can be readily converted into other functional groups, such as amines, amides, and carboxylic acids, providing a handle for further molecular elaboration.
This document provides detailed protocols for the palladium-catalyzed synthesis of the this compound core from 6-bromoisoquinoline. Furthermore, it outlines established palladium-catalyzed cross-coupling methodologies, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, for the subsequent functionalization at the 6-position, enabling the generation of libraries of novel this compound derivatives. These derivatives have shown significant potential as inhibitors of key enzymes in cellular signaling pathways, such as protein kinases and poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.[3][4]
Synthetic Strategies
The synthesis of this compound derivatives can be efficiently achieved through a two-stage process:
-
Palladium-Catalyzed Cyanation: The introduction of the nitrile group at the 6-position of an isoquinoline core is accomplished via a palladium-catalyzed cyanation reaction, typically starting from a 6-haloisoquinoline precursor, such as 6-bromoisoquinoline.
-
Palladium-Catalyzed Cross-Coupling: The this compound scaffold can be further diversified by leveraging the reactivity of a remaining halo-substituent (if the starting material for cyanation was a di-halo-isoquinoline) or by activating other positions on the ring. The most common and robust methods for C-C and C-N bond formation are the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively.
Data Presentation
Table 1: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline
| Entry | Cyanide Source | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆]·3H₂O | Palladacycle (0.5) | - | K₂CO₃ | DMF | 130 (MW) | 0.33 | Not specified |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (5) | dppf (10) | - | DMF | Reflux | 16 | 88 |
| 3 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | - | Na₂CO₃ | DMA | 120 | 15 | Not specified |
MW = Microwave irradiation
Table 2: Suzuki-Miyaura Coupling of 6-Bromo-isoquinoline-1-carbonitrile with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Not specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | High |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Acetonitrile/H₂O | 80 | 4 | 92 |
Table 3: Buchwald-Hartwig Amination of 6-Bromo-isoquinoline-1-carbonitrile with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (2) | BINAP (4) | Cs₂CO₃ | THF | 65 | 80 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 95 |
| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol describes a general procedure for the palladium-catalyzed cyanation of 6-bromoisoquinoline.
Materials:
-
6-Bromoisoquinoline
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a Schlenk flask, add 6-bromoisoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.10 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the crude residue, add ethyl acetate and filter the resulting suspension.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 6-Aryl-isoquinoline-carbonitrile Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 6-halo-isoquinoline-carbonitrile with an arylboronic acid.
Materials:
-
6-Bromo-isoquinoline-carbonitrile
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
-
Reaction vial or flask
Procedure:
-
To a reaction vial, add 6-bromo-isoquinoline-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-isoquinoline-carbonitrile derivative.
Protocol 3: Synthesis of 6-Amino-isoquinoline-carbonitrile Derivatives via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 6-halo-isoquinoline-carbonitrile with an amine.
Materials:
-
6-Bromo-isoquinoline-carbonitrile
-
Amine (e.g., (S)-3-Amino-2-methylpropan-1-ol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).
-
To the reaction vessel, add Pd(dba)₂ (0.02 equiv), BINAP (0.04 equiv), and Cs₂CO₃ (2.0 equiv) under a positive pressure of inert gas.
-
Add anhydrous THF to the vessel, followed by 6-bromo-isoquinoline-carbonitrile (1.0 equiv) and the desired amine (1.2 equiv).
-
Stir the mixture at the desired temperature (e.g., 65 °C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the desired 6-amino-isoquinoline-carbonitrile derivative.[5]
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with Isoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the functionalization of the C-6 position of the isoquinoline core using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The starting material, 6-bromoisoquinoline-1-carbonitrile, is a versatile building block in medicinal chemistry, and these palladium-catalyzed methods offer efficient pathways to synthesize diverse libraries of compounds for drug discovery and development, particularly in the pursuit of kinase inhibitors.[1][2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between 6-bromoisoquinoline-1-carbonitrile and various boronic acids or esters. This data demonstrates the versatility of the protocol for creating a range of substituted isoquinolines.
| Entry | Boronic Acid/Ester Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 95 | [1] |
| 2 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 70 | [2] |
| 3 | (4-Formylphenyl)boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 71 | [2] |
| 4 | (3-Fluoro-4-formylphenyl)boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 75 | [2] |
| 5 | (3-Formylphenyl)boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 64 | [2] |
| 6 | Pyridin-3-ylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 65 | [2] |
| 7 | (6-Methoxypyridin-3-yl)boronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 68 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with an aryl or heteroaryl boronic acid/ester.
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[3]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., dioxane/water 4:1).[3]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.[1]
Visualizations: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.
Data Presentation: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile
The following table presents data from the Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile with various amines, showcasing the impact of different catalysts, ligands, and bases on the reaction yield.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 | [1] |
| 2 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 92 | [1] |
| 3 | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 88 | [1] |
| 4 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | 16 | 75 | [1] |
| 5 | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Not Specified | Not Specified | 80 | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This section provides a general protocol for the palladium-catalyzed amination of 6-bromoisoquinoline-1-carbonitrile.
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Amine (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dba)₂) (0.02-0.10 equivalents)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.20 equivalents)
-
Base (e.g., Cs₂CO₃, NaOtBu) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), the palladium catalyst (e.g., Pd(dba)₂, 0.01 equiv), the phosphine ligand (e.g., BINAP, 0.015 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aminoisoquinoline-1-carbonitrile derivative.[3]
Visualizations: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Characterization of Isoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-6-carbonitrile (Iso-6-CN) is a heterocyclic aromatic compound containing an isoquinoline core with a nitrile group at the 6-position. The isoquinoline scaffold is a key structural motif in a wide range of biologically active compounds and natural products. The presence of the nitrile group offers a versatile handle for further chemical modifications, making Iso-6-CN a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents.
Accurate and comprehensive characterization of this compound is crucial for ensuring its identity, purity, and quality prior to its use in further synthetic steps or biological assays. This document provides detailed application notes and experimental protocols for the analytical characterization of Iso-6-CN using modern analytical techniques. The methodologies described are based on established principles for the analysis of related isoquinoline derivatives and serve as a robust starting point for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂ | PubChem[1] |
| Molecular Weight | 154.17 g/mol | PubChem[1] |
| Exact Mass | 154.0531 g/mol | PubChem[1] |
| CAS Number | 106778-42-1 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO | General chemical knowledge |
Analytical Methods and Protocols
The following sections detail the experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of Iso-6-CN and for identifying any process-related impurities. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol (Adapted from methods for 6-Bromoisoquinoline-1-carbonitrile) [2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (starting point for optimization):
Time (min) % A % B 0.0 70 30 10.0 20 80 12.0 20 80 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for confirming the molecular weight of Iso-6-CN.
Experimental Protocol (Adapted from methods for 6-Bromoisoquinoline-1-carbonitrile) [2]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
LC Conditions: The same chromatographic conditions as described for the HPLC method can be used.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-300.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Data Analysis: The identity of this compound is confirmed by the presence of the protonated molecular ion [M+H]⁺ at the expected m/z value.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 155.0604 | Expected around 155.06 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Expected Chemical Shifts (Predicted based on related isoquinoline structures)
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H NMR | Aromatic protons: 7.5 - 9.5 |
| ¹³C NMR | Aromatic carbons: 120 - 150Nitrile carbon: ~118 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
For the analysis of volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.
Experimental Protocol (General method for aromatic compounds)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Impurities can be identified by their respective mass spectra and retention times.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming the identity, assessing the purity, and elucidating the structure of this important synthetic intermediate. Researchers are encouraged to use these protocols as a starting point and optimize the experimental parameters based on their specific instrumentation and analytical requirements.
References
Application Note: HPLC and LC-MS Analysis of Isoquinoline-6-carbonitrile Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds present in many natural products and synthetic pharmaceuticals.[1][2] Isoquinoline-6-carbonitrile, as a key intermediate, is crucial in the synthesis of various biologically active molecules. Monitoring the progress of reactions involving this intermediate and ensuring the purity of the final product is essential in drug discovery and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and cost-effective method for routine quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity, making it indispensable for trace-level analysis, impurity profiling, and structural elucidation.[3] This application note provides detailed protocols for the analysis of this compound reaction mixtures using both HPLC-UV and LC-MS.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results by minimizing matrix effects and protecting the analytical column.[4][5][6]
-
Reaction Quenching: If the reaction is ongoing, it should be quenched. A common method is to cool the reaction mixture in an ice bath and add a quenching agent. The choice of agent depends on the reaction chemistry.
-
Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the quenched reaction mixture. Dilute it with a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration within the linear range of the detector (typically in the µg/mL range).[7] A starting concentration of approximately 0.1 mg/mL is often suitable for initial HPLC analysis.[7]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the HPLC column or tubing.[3][5]
2. HPLC-UV Method
This method is suitable for routine monitoring of the main components in the reaction mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a higher percentage to elute the compounds of interest, hold for a period, and then return to the initial conditions to re-equilibrate the column.[3] (See Table 1 for an example gradient).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
UV Detection: 254 nm.[3]
-
3. LC-MS Method
This method is ideal for identifying and quantifying trace impurities and confirming the molecular weight of products.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Chromatographic Conditions: The same chromatographic conditions as the HPLC-UV method can generally be used.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode (e.g., m/z 100-500) to detect all ions within that range. Tandem MS (MS/MS) can be used for structural confirmation by analyzing fragmentation patterns.[9]
-
Data Presentation
Quantitative data should be presented in clear, well-structured tables for easy comparison.
Table 1: HPLC-UV Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Quantitative Analysis of a Hypothetical this compound Reaction Mixture
| Compound | Retention Time (min) | Area (%) | [M+H]⁺ (m/z) |
| Starting Material A | 3.5 | 15.2 | 120.1 |
| Intermediate B | 5.8 | 5.7 | 145.2 |
| This compound | 8.2 | 75.1 | 155.06 |
| Byproduct C | 9.1 | 4.0 | 171.1 |
Table 3: LC-MS Method Validation Parameters
| Parameter | This compound |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Bischler-Napieralski reaction pathway for isoquinoline synthesis.
References
- 1. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. organomation.com [organomation.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinoline-6-carbonitrile as a Versatile Building Block in Medicinal Chemistry for the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of isoquinoline-6-carbonitrile as a strategic starting material in the synthesis of novel kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 6-position offers a robust avenue for developing potent and selective therapeutic agents.[1]
Introduction
The isoquinoline core is a fundamental heterocyclic motif present in numerous natural products and synthetic bioactive molecules, demonstrating a wide array of pharmacological activities.[2] Its rigid structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Isoquinoline derivatives have been extensively explored as inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4]
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug discovery.[2][5] This document outlines the synthetic utility of this compound in generating a library of derivatives with the potential to inhibit key kinases within this pathway.
Synthetic Strategies
This compound is a versatile building block amenable to a variety of chemical transformations. A key synthetic strategy involves the hydrolysis of the nitrile group to a carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of isoquinoline-6-carboxamides.[1] This amide coupling approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents.
The general synthetic workflow is depicted below:
Representative Data of a Hypothetical Kinase Inhibitor
To illustrate the potential of this scaffold, we present data for a hypothetical N-substituted isoquinoline-6-carboxamide derivative, IQ-M-01 . This compound incorporates a morpholine moiety, a common feature in many PI3K inhibitors.
Table 1: Structure of a Hypothetical Kinase Inhibitor (IQ-M-01)
| Compound ID | Structure | IUPAC Name |
| IQ-M-01 | ![]() | N-(2-morpholinoethyl)isoquinoline-6-carboxamide |
Table 2: Hypothetical In Vitro Kinase Inhibitory Activity of IQ-M-01
| Target Kinase | IC50 (nM) |
| PI3Kα | 15 |
| PI3Kβ | 45 |
| PI3Kδ | 20 |
| PI3Kγ | 60 |
| mTOR | 35 |
| Akt1 | 150 |
Table 3: Hypothetical Anti-proliferative Activity of IQ-M-01
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.8 |
| PC-3 | Prostate Cancer | 1.2 |
| U-87 MG | Glioblastoma | 1.5 |
Disclaimer: The data presented for IQ-M-01 is hypothetical and for illustrative purposes to demonstrate the potential of the isoquinoline-6-carboxamide scaffold as a source of kinase inhibitors.
Experimental Protocols
The following protocols describe the synthesis and biological evaluation of the hypothetical kinase inhibitor, IQ-M-01 .
Synthesis of N-(2-morpholinoethyl)isoquinoline-6-carboxamide (IQ-M-01)
Step 1: Hydrolysis of this compound to Isoquinoline-6-carboxylic acid [1]
-
To a solution of this compound (1.0 g, 6.49 mmol) in ethanol (20 mL) and water (10 mL), sodium hydroxide (0.52 g, 13.0 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield isoquinoline-6-carboxylic acid as a white solid.
Step 2: Amide Coupling to form N-(2-morpholinoethyl)isoquinoline-6-carboxamide (IQ-M-01)
-
To a solution of isoquinoline-6-carboxylic acid (0.5 g, 2.89 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.32 g, 3.47 mmol) and N,N-diisopropylethylamine (DIPEA) (1.0 mL, 5.78 mmol) are added.
-
The mixture is stirred at room temperature for 15 minutes.
-
2-Morpholinoethan-1-amine (0.45 g, 3.47 mmol) is then added, and the reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (DCM:MeOH, 95:5) to afford IQ-M-01 as a pale yellow solid.
In Vitro Kinase Inhibition Assay
The inhibitory activity of IQ-M-01 against PI3K, Akt, and mTOR kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.
-
A typical assay involves the incubation of the kinase, the substrate (e.g., ATP), the test compound (IQ-M-01 at various concentrations), and a detection reagent in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
After a specified incubation period, the reaction is stopped, and the signal (e.g., fluorescence or luminescence) is measured.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effect of IQ-M-01 on cancer cell lines can be assessed using the MTT assay.
-
Cancer cells (e.g., MCF-7, PC-3, U-87 MG) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of IQ-M-01 for 72 hours.
-
After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell survival, growth, and proliferation. Inhibition of key kinases in this pathway by compounds derived from this compound can lead to the suppression of tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Isoquinoline-6-carboxamide: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of isoquinoline-6-carboxamide, a valuable building block in medicinal chemistry, through the selective hydrolysis of isoquinoline-6-carbonitrile. Two primary methodologies are presented: a robust acid-catalyzed hydrolysis and a mild base-catalyzed hydrolysis using hydrogen peroxide. This guide offers detailed, step-by-step experimental procedures, a summary of reaction parameters in a structured table, and a visual representation of the experimental workflow to ensure reproducibility and success in the laboratory.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization at the 6-position with a carboxamide group provides a key handle for molecular interactions, making isoquinoline-6-carboxamide a sought-after intermediate in drug discovery programs. The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This process, a partial hydrolysis, requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid. This protocol outlines two effective methods to achieve this selective transformation.
Chemical Reaction Pathway
The conversion of this compound to isoquinoline-6-carboxamide involves the hydration of the nitrile group. This reaction can be catalyzed by either acid or base.
Application Notes and Protocols: Derivatization of the Nitrile Group of Isoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the nitrile group of Isoquinoline-6-carbonitrile. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the C-6 nitrile group opens avenues for the synthesis of diverse analogues with modified physicochemical and pharmacological profiles.
Key Derivatization Reactions
The nitrile group of this compound can be transformed into several key functional groups, including a carboxylic acid, a primary amine, a carboxamide, and a tetrazole. These transformations provide versatile intermediates for further synthetic modifications and for structure-activity relationship (SAR) studies in drug discovery programs.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the key derivatization reactions of the nitrile group of this compound.
| Reaction | Product | Reagents and Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Hydrolysis | Isoquinoline-6-carboxylic acid | 1. H₂SO₄ (conc.), H₂O 2. NaOH (aq), then acidify | 2-4 h | 120 °C | Not specified | BenchChem |
| Reduction | (Isoquinolin-6-yl)methanamine | LiAlH₄, Anhydrous THF | Not specified | Reflux | High (typical) | General Protocol |
| Partial Hydrolysis | Isoquinoline-6-carboxamide | H₂SO₄ (conc.), H₂O | 30 min | 120 °C | Not specified | BenchChem |
| Cycloaddition | 5-(Isoquinolin-6-yl)-1H-tetrazole | NaN₃, ZnCl₂, H₂O | 24 h | Reflux | High (typical) | General Protocol |
Note: Specific yield for the hydrolysis and partial hydrolysis of this compound was not available in the provided search results. The listed conditions are based on a protocol for the synthesis of isoquinoline-6-carboxamides. Yields for reduction and cycloaddition are generally high for aromatic nitriles under the specified conditions.
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
Protocol 1: Hydrolysis to Isoquinoline-6-carboxylic acid
This protocol describes the conversion of this compound to Isoquinoline-6-carboxylic acid via acid hydrolysis.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) for acidification
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound.
-
Carefully add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to 120 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Isoquinoline-6-carboxylic acid.
Protocol 2: Reduction to (Isoquinolin-6-yl)methanamine
This protocol details the reduction of this compound to (Isoquinolin-6-yl)methanamine using lithium aluminum hydride (LiAlH₄).
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
Suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0 °C using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Isoquinolin-6-yl)methanamine.
-
The product can be further purified by column chromatography if necessary.
Protocol 3: Partial Hydrolysis to Isoquinoline-6-carboxamide
This protocol describes the controlled partial hydrolysis of this compound to Isoquinoline-6-carboxamide.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ammonium hydroxide solution
-
Round-bottom flask with a stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound in a suitable solvent, carefully add concentrated sulfuric acid at a controlled temperature.
-
Heat the mixture to 120 °C for a short duration (e.g., 30 minutes) to facilitate partial hydrolysis.
-
Monitor the reaction closely by TLC to avoid complete hydrolysis to the carboxylic acid.
-
Upon reaching the desired conversion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base, such as ammonium hydroxide, to precipitate the amide.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield Isoquinoline-6-carboxamide.
Protocol 4: Conversion to 5-(Isoquinolin-6-yl)-1H-tetrazole
This protocol outlines the [2+3] cycloaddition reaction of this compound with an azide source to form the corresponding tetrazole, a common bioisostere for a carboxylic acid.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) as a catalyst
-
Water or Dimethylformamide (DMF) as a solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in water or DMF.
-
Add sodium azide (1.5-2.0 equivalents) and a catalytic amount of zinc chloride (e.g., 0.5 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take up to 24 hours for completion.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid to protonate the tetrazole ring.
-
The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(Isoquinolin-6-yl)-1H-tetrazole.
Visualizations
Experimental Workflow
Caption: Derivatization pathways of this compound.
Potential Signaling Pathway Modulation by Isoquinoline Derivatives
Isoquinoline derivatives have been reported to interact with key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.
Caption: Potential modulation of PI3K/Akt/mTOR and NF-κB pathways.
Applications of Isoquinoline-6-carbonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic framework provides a valuable template for the design of small molecule inhibitors that can selectively target the ATP-binding site of protein kinases. Functionalization of the isoquinoline ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Isoquinoline-6-carbonitrile, in particular, serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The nitrile group at the 6-position can be readily transformed into key pharmacophoric elements such as carboxamides and carboxylic acids, which can form crucial hydrogen bond interactions with the target protein. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on the preparation of isoquinoline-6-carboxamide derivatives.
Data Presentation: Kinase Inhibitory Activity of Isoquinoline-6-carboxamide Derivatives
The following table summarizes the in vitro potency of representative kinase inhibitors featuring the isoquinoline-6-carboxamide scaffold. This data highlights the potential of this chemical class to yield highly potent inhibitors against various kinase targets.
| Compound Name/ID | Target Kinase | IC50 (nM) | Scaffold | Reference |
| PF-06650833 | IRAK4 | 1.8 | 1-substituted-7-methoxyisoquinoline-6-carboxamide | [2] |
| Compound 23A | ROCK-I | ~650 | 6-substituted isoquinolin-1-amine | [3][4] |
| Compound 23E | ROCK-I | Potent | 6-substituted isoquinolin-1-amine | [3][4] |
| Fasudil | ROCK | 330 (Ki) | Isoquinoline | [5] |
| Ripasudil | ROCK1/2 | 51/19 | Isoquinoline | [5] |
Experimental Protocols
The following protocols describe the key synthetic transformations for converting this compound into isoquinoline-6-carboxamide-based kinase inhibitors.
Protocol 1: Hydrolysis of this compound to Isoquinoline-6-carboxylic acid
This protocol details the conversion of the nitrile functionality to a carboxylic acid, a crucial intermediate for the synthesis of carboxamides.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
10 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (CH₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 10 M NaOH solution until a pH of approximately 3-4 is reached.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude isoquinoline-6-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Amide Coupling of Isoquinoline-6-carboxylic acid with a Primary Amine
This protocol describes the formation of the isoquinoline-6-carboxamide scaffold from the corresponding carboxylic acid.
Materials:
-
Isoquinoline-6-carboxylic acid (from Protocol 1)
-
Desired primary amine (1.1 eq)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired primary amine (1.1 eq) and DIPEA (3.0 eq).
-
Coupling Agent Addition: Add the coupling reagent (e.g., COMU, 1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired isoquinoline-6-carboxamide derivative.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of isoquinoline-6-carboxamide-based kinase inhibitors from this compound.
Signaling Pathway
Many kinase inhibitors derived from the isoquinoline scaffold target key components of intracellular signaling pathways that are frequently dysregulated in cancer. The RAS-RAF-MEK-ERK pathway is a critical cascade that controls cell proliferation, differentiation, and survival.[6][7][][9][10] The diagram below illustrates this pathway and a potential point of inhibition by a synthesized kinase inhibitor.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Isoquinoline-6-carbonitrile
Welcome to the technical support center for the synthesis of Isoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed protocols, and optimization strategies for the efficient synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the synthesis of this compound, which is typically achieved via a two-stage process: the synthesis of a 6-haloisoquinoline intermediate, followed by a cyanation reaction.
Stage 1: Synthesis of 6-Bromoisoquinoline
The formation of the isoquinoline core is the foundational step. A common method is a modification of the Pomeranz–Fritsch reaction, starting from 4-bromobenzaldehyde.
Question 1: My yield for 6-Bromoisoquinoline is very low. What are the common causes?
Answer: Low yields in this multi-step cyclization can stem from several factors:
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Incomplete Imine Formation: The initial condensation of 4-bromobenzaldehyde with an aminoacetaldehyde acetal is crucial. Ensure anhydrous conditions, as water can inhibit the reaction. Using a Dean-Stark trap to remove water during reflux is highly recommended.[1]
-
Inefficient Cyclization: The ring-closure step is often the most challenging. It is typically acid-catalyzed and requires stringent conditions. If using a reagent like titanium tetrachloride (TiCl₄), ensure it is fresh and added slowly at a controlled temperature, as the reaction can be highly exothermic.[1]
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Suboptimal Reaction Time/Temperature: The cyclization can be slow, sometimes requiring several days at a specific temperature (e.g., 40 °C).[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Difficult Work-up and Purification: The work-up often involves pH adjustments and extractions. Emulsion formation can lead to product loss. The crude product may also contain impurities that are difficult to separate. Purification by column chromatography or recrystallization is often necessary.
Question 2: The reaction mixture for the 6-Bromoisoquinoline synthesis has turned into a dark, unmanageable tar. What happened?
Answer: Tar formation is a common issue in acid-catalyzed cyclizations, especially when run at high temperatures or for extended periods.[2]
-
Temperature Control: Carefully control the addition of strong Lewis acids like TiCl₄ and maintain the recommended reaction temperature. Overheating can cause polymerization and decomposition of starting materials and intermediates.
-
Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous. Impurities can initiate side reactions leading to tar formation.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the harsh conditions.
Stage 2: Cyanation of 6-Bromoisoquinoline
This step involves converting the bromo-substituent to the desired carbonitrile. Palladium-catalyzed cyanation is a modern and efficient method.
Question 3: My palladium-catalyzed cyanation of 6-Bromoisoquinoline is not working. What should I check first?
Answer: The failure of a palladium-catalyzed cross-coupling reaction is often related to catalyst deactivation or suboptimal conditions.
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Catalyst Poisoning: Cyanide ions (CN⁻) can poison the palladium catalyst, which is a primary cause of irreproducibility.[3][4] Using a cyanide source with slow release, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can mitigate this issue.[4][5] Zinc cyanide (Zn(CN)₂) is also a common choice.[3]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-neutral or electron-poor aryl bromides like 6-bromoisoquinoline, bulky and electron-rich phosphine ligands often give the best results. Consider ligands like XPhos, SPhos, or Josiphos.[6]
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Base and Solvent: The base and solvent system must be compatible. Common combinations include Na₂CO₃ in DMAc/water or K₂CO₃ in DMF.[5] Ensure the base is fully dissolved or adequately stirred.
Question 4: I am getting a low yield in the cyanation step. How can I optimize the reaction?
Answer: Low yields can be improved by systematically optimizing the reaction parameters. Refer to the data tables below for guidance.
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Temperature: While some modern methods work at lower temperatures, many palladium-catalyzed cyanations require elevated temperatures (100-140 °C), sometimes with microwave heating to reduce reaction times.[5][6]
-
Catalyst Loading: While low catalyst loading is desirable, you may need to increase the loading (e.g., from 1 mol% to 3-5 mol%) if the reaction is sluggish.
-
Reagent Equivalents: The stoichiometry of the cyanide source and base is important. An excess of the cyanide source is often used, but too much can lead to catalyst inhibition.
Data Presentation: Optimizing Palladium-Catalyzed Cyanation
The following tables summarize typical conditions and their effects on the yield of cyanation reactions for aryl bromides, providing a starting point for optimization.
Table 1: Comparison of Catalysts and Ligands for Aryl Bromide Cyanation
| Catalyst Precursor (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (1) | XPhos (2) | K₄[Fe(CN)₆] | Na₂CO₃ | DMAc | 120 | 12 | >90 |
| Pd₂(dba)₃ (1) | Josiphos (2.5) | K₄[Fe(CN)₆] | Na₂CO₃ | n-BuOH/H₂O | 100 | 12 | ~85[6] |
| PdCl₂(dppf) (3) | - | Zn(CN)₂ | Zn Dust | DMF | 80 | 18 | ~75-85 |
| Pd/C (5) | - | KCN | - | Toluene | 110 | 24 | ~80-90[7] |
Table 2: Effect of Solvent and Temperature
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Representative Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | Toluene | 110 | Moderate | Good for non-polar substrates. |
| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | DMF | 120 | Good | High boiling, good for dissolving salts. |
| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | DMAc | 120 | Excellent[5] | Often gives the best results. |
| Pd₂(dba)₃ / Josiphos | K₄[Fe(CN)₆] | n-BuOH / H₂O | 100 | Very Good[6] | Biphasic system, can simplify work-up. |
| Pd Catalyst | K₄[Fe(CN)₆] | DMF | 130 (Microwave) | Excellent[5] | Significantly reduces reaction time. |
Visualized Workflows and Logic
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the Pd-catalyzed cyanation step.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoisoquinoline
This protocol is adapted from literature procedures for Pomeranz-Fritsch type reactions.[1][8]
-
Step A: Imine Formation
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-bromobenzaldehyde (1.0 equiv.), aminoacetaldehyde dimethyl acetal (1.0 equiv.), and anhydrous toluene.
-
Heat the mixture to reflux for 12 hours, collecting water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
-
-
Step B: Cyclization and Aromatization
-
Dissolve the crude imine in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 4.0 equiv.) dropwise via syringe. The mixture will turn dark.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C. Stir at this temperature for 4-6 days, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Adjust the pH to 8-9 with a 6N aqueous NaOH solution. Caution: This is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and extract with 3M HCl.
-
Basify the acidic aqueous layer again to pH 8-9 with 6N NaOH and extract three times with ethyl acetate.
-
Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromoisoquinoline.
-
Protocol 2: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline
This protocol uses a non-toxic cyanide source and is optimized for aryl bromides.[4][5][6]
-
In a glovebox, add 6-bromoisoquinoline (1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.), and XPhos (0.02 equiv.) to an oven-dried reaction vial or Schlenk flask.
-
Add sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Seal the vial/flask, remove it from the glovebox, and add degassed N,N-Dimethylacetamide (DMAc) via syringe.
-
Place the reaction mixture in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.
References
- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of Pd/C-catalyzed cyanation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Common side products in the synthesis of Isoquinoline-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isoquinoline-6-carbonitrile. The information addresses common issues, particularly the formation of side products, and offers guidance on optimizing synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: We are attempting to synthesize this compound using a standard Bischler-Napieralski reaction, but we are observing very low yields of the desired product. What could be the issue?
A1: The Bischler-Napieralski reaction is often challenging for substrates bearing electron-withdrawing groups, such as a nitrile (-CN) group, on the aromatic ring.[1] This reaction proceeds via an intramolecular electrophilic aromatic substitution, a step that is significantly hindered by the deactivating nature of the nitrile group. Consequently, the primary issue is often not the formation of numerous side products, but rather a failure of the reaction to proceed to completion, resulting in the recovery of unreacted starting materials.
Q2: What are the potential side products when attempting a Bischler-Napieralski synthesis of this compound?
A2: While the predominant issue is low conversion, several side products can theoretically form:
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Unreacted Starting Material: Due to the electron-withdrawing nature of the nitrile group, the starting N-acyl-β-phenylethylamine may be recovered in significant amounts.
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Polymerization Products: Under harsh acidic and high-temperature conditions, complex polymeric tars can form from the decomposition of starting materials and intermediates.
-
Styrene Derivatives: A potential side reaction is a retro-Ritter type reaction of the intermediate nitrilium ion, which can lead to the formation of styrene derivatives.[2]
-
P-Hydroxylated Byproducts: If the reaction is not conducted under strictly anhydrous conditions, water can react with the dehydrating agent (e.g., POCl₃) to form phosphoric acid, which can potentially lead to undesired hydroxylation or other decomposition pathways.
Q3: Are there more suitable classical methods for synthesizing this compound?
A3: The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis. However, similar to the Bischler-Napieralski reaction, it is also based on electrophilic aromatic substitution and is generally not efficient for substrates with electron-withdrawing substituents.[1] You are likely to encounter similar challenges of low yield and recovery of starting materials.
Q4: What alternative synthetic strategies can be employed to synthesize this compound and avoid the common pitfalls of classical methods?
A4: Given the challenges with classical methods, alternative strategies that do not rely on electrophilic aromatic substitution on a deactivated ring are recommended. One such approach involves the construction of the isoquinoline ring system first, followed by the introduction of the nitrile group at a later stage. For instance, starting from a halogenated isoquinoline (e.g., 6-bromoisoquinoline), a cyanation reaction can be performed.
Troubleshooting Guide: Side Product Formation
This guide will help you identify and mitigate the formation of common side products during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High percentage of unreacted starting material | The electron-withdrawing nitrile group deactivates the aromatic ring towards electrophilic cyclization. | Consider switching to a synthetic route that does not rely on electrophilic aromatic substitution on a deactivated ring. An alternative is to use a starting material with an electron-donating group that can later be converted to a nitrile. |
| Formation of a dark, tarry substance | High reaction temperatures and strong acidic conditions can lead to polymerization and decomposition. | Lower the reaction temperature if possible and ensure a homogenous reaction mixture with efficient stirring. However, for deactivated substrates, forcing conditions are often required, making this a persistent issue with classical routes. |
| Presence of a styrene-like impurity | A retro-Ritter reaction of the nitrilium ion intermediate may be occurring. | This is an inherent potential side reaction in the Bischler-Napieralski synthesis. Optimizing the reaction temperature and the choice of dehydrating agent may help to minimize this, but it is often difficult to eliminate completely. |
| Inconsistent reaction outcomes | The presence of moisture can interfere with the dehydrating agents and lead to unpredictable side reactions. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
While classical methods are not ideal, a potential alternative approach is outlined below.
Alternative Approach: Synthesis via Cyanation of 6-Bromoisoquinoline
This method avoids the problematic electrophilic cyclization on a deactivated ring.
Step 1: Synthesis of 6-Bromoisoquinoline (via Pomeranz-Fritsch type reaction)
A detailed protocol for this step can be found in the literature, often starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.
Step 2: Cyanation of 6-Bromoisoquinoline
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Reactants: 6-Bromoisoquinoline, a cyanide source (e.g., copper(I) cyanide, zinc cyanide, or potassium cyanide with a palladium catalyst), and a suitable solvent (e.g., DMF, NMP).
-
General Procedure (Rosenmund-von Braun Reaction):
-
In a dried flask under an inert atmosphere, combine 6-bromoisoquinoline and copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine.
-
Heat the reaction mixture to reflux (typically 150-200 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide, to facilitate the workup.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Visualizations
Caption: A potential synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting guide for Bischler-Napieralski synthesis of isoquinolines
Welcome to our dedicated troubleshooting guide for the Bischler-Napieralski synthesis of isoquinolines. This resource is designed for researchers, scientists, and professionals in drug development to navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and what is its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2][3][4] This reaction is a fundamental method for synthesizing the isoquinoline core, a structural motif present in numerous alkaloids and pharmacologically active compounds.[5] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][3][6]
Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields or reaction failure in the Bischler-Napieralski synthesis can often be attributed to several key factors:
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Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring.[1][7] The presence of electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation. Conversely, electron-donating groups on the benzene ring facilitate the reaction.[1][3]
-
Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, frequently resulting in the formation of tar.[1][2]
-
Side Reactions : A significant competing pathway is the retro-Ritter reaction, which involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[1][8] This is particularly common when the resulting styrene is highly conjugated.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is crucial and depends on the reactivity of your β-arylethylamide substrate. The table below provides a summary of common dehydrating agents and their typical applications.
| Dehydrating Agent | Substrate Suitability | Typical Conditions | Notes |
| POCl₃ | Electron-rich aromatic rings | Reflux in an inert solvent (e.g., toluene, acetonitrile)[2][8] | Most common and widely used agent.[4] |
| P₂O₅ in refluxing POCl₃ | Electron-deficient or deactivated aromatic rings | Refluxing POCl₃[1][4][6] | Provides a more potent dehydrating environment.[8] |
| Tf₂O and 2-chloropyridine | Sensitive substrates | Low temperatures (e.g., -20°C to 0°C) in a solvent like DCM[2] | A milder, modern alternative that can prevent decomposition of sensitive molecules.[1][5] |
| Polyphosphoric acid (PPA) | General use | High temperatures | A strong dehydrating and condensing agent.[2] |
| ZnCl₂ | Historical use, less common now | High temperatures | One of the classical condensing agents.[2][3] |
Q4: My reaction mixture has turned into a thick, unmanageable tar. What can I do?
The formation of tar is a common issue, especially at high temperatures or with extended reaction times.[2] To mitigate this:
-
Temperature Control : Carefully manage the reaction temperature. A gradual increase to the target temperature may be beneficial.
-
Reaction Time : Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material has been consumed to avoid overheating and decomposition.[2]
-
Solvent : Ensure that you are using a sufficient amount of an appropriate high-boiling solvent (e.g., toluene, xylene) to maintain a stirrable mixture.[1][8]
Q5: I am observing the formation of an unexpected side product. What could it be?
The most common side product is a styrene derivative resulting from a retro-Ritter reaction.[1][6][8] This occurs when the nitrilium ion intermediate fragments. To minimize this side reaction, consider the following:
-
Use a Nitrile Solvent : Employing a nitrile as the solvent can shift the equilibrium away from the retro-Ritter fragmentation.[6][8]
-
Milder Conditions : Utilize milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for activation at lower temperatures.[1]
-
Alternative Chemistry : A procedure using oxalyl chloride to generate an N-acyliminium intermediate is less susceptible to fragmentation.[1][6]
In some cases, with specific substitution patterns on the aromatic ring, an unexpected regioisomer can be formed.[1] For instance, the use of P₂O₅ can sometimes lead to cyclization at an ipso-carbon followed by rearrangement, yielding a different substitution pattern in the product.[1][4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Bischler-Napieralski synthesis.
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[2]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to the appropriate pH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method is suitable for more sensitive substrates.
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Dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equivalents).[2]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equivalents).[2][3]
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Allow the reaction to stir at a low temperature and monitor its progress by TLC.[3]
-
Upon completion, quench the reaction and work up as described in the general procedure.
Reaction Mechanism Overview
The Bischler-Napieralski reaction is understood to proceed through one of two main mechanistic pathways, depending on the reaction conditions. The key intermediate is a highly electrophilic species that undergoes intramolecular cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Improving the Regioselectivity of Isoquinoline Functionalization
Welcome to the technical support center for the regioselective functionalization of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the regioselective functionalization of isoquinoline.
Question: My C-H functionalization reaction is yielding a mixture of regioisomers. How can I improve selectivity for a specific position?
Answer: Achieving high regioselectivity in isoquinoline C-H functionalization is a common challenge. Several strategies can be employed to enhance selectivity:
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Directing Groups (DGs): The use of a directing group is a powerful strategy to guide a catalyst to a specific C-H bond. The choice of DG is critical for controlling the site of C-H activation.[1] For instance, N-methoxyamides are widely used to direct functionalization to the ortho position of a benzamide precursor for isoquinolinone synthesis.[1] Other effective directing groups include N-pivaloyloxyamides, hydrazones, and oximes.[1][2] The coordinating atom and the rigidity of the DG are crucial for bringing the metal catalyst into proximity with a specific C-H bond.[1]
-
Catalyst and Ligand Selection: The choice of the transition metal (e.g., Palladium, Rhodium, Ruthenium, Cobalt) and its associated ligands significantly impacts regioselectivity.[1][3] Ligands can influence the steric and electronic environment around the metal center, favoring the activation of a less hindered C-H bond.[1] For example, a modified cyclopentadienyl ligand has been shown to greatly improve regioselectivity in Rh(III)-catalyzed C–H activation.[4]
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle.[1] Screening a range of solvents such as toluene, DMF, and DCE is recommended.[1] In some cases, the choice of solvent can even switch the regioselectivity, for example, between 3- and 4-substituted isoquinolinones.[5]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]
-
Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) or acids can influence the reaction pathway and, consequently, the regioselectivity.[1] Experimenting with different additives and their stoichiometry is advised.[1]
-
Question: I am observing low conversion of my starting material in a transition metal-catalyzed isoquinolinone synthesis. What are the possible causes and solutions?
Answer: Low conversion in transition metal-catalyzed C-H activation reactions can stem from several factors:
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Catalyst Inactivity: Ensure the catalyst is fresh and handled under appropriate inert conditions. Catalyst decomposition can occur at excessively high temperatures.
-
Ineffective Directing Group Coordination: The directing group must effectively coordinate to the metal center.[1] Check the integrity and purity of your directing group.
-
Improper Reaction Conditions:
-
Temperature: C-H activation reactions are often sensitive to temperature. A gradual increase in temperature may be necessary if the reaction is slow, but be cautious of catalyst decomposition.[1]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.[1]
-
Oxidant: If an oxidant is required, ensure it is fresh and properly stored.[1] The choice and amount of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can be crucial for catalyst turnover.[3]
-
-
Substrate Electronics: The presence of strong electron-withdrawing groups on the aromatic ring can significantly reduce the reactivity of the substrate.[3]
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate directing group for my desired regioselectivity in isoquinoline synthesis?
A1: The choice of directing group is critical and depends on the target position and the reaction mechanism. For ortho-C-H activation of benzamide derivatives to form isoquinolinones, common directing groups include:
-
N-methoxyamides: These are widely used and generally direct functionalization to the ortho position of the benzamide.[1]
-
Hydrazones: These can act as effective directing groups in rhodium-catalyzed reactions, leading to highly substituted isoquinolines.[1][2]
-
Oximes: Aromatic ketoximes can be used to direct the regioselective cyclization with alkynes.[1]
-
Sulfilimines: These can serve as both a transformable directing group and an internal oxidant in Rh(III)-catalyzed C-H activation/annulation reactions.[1]
Q2: Can photoredox catalysis be used to control the regioselectivity of isoquinoline functionalization?
A2: Yes, photoredox catalysis has emerged as a powerful tool for the regioselective functionalization of isoquinolines under mild conditions.[6][7][8] For example, a synergistic photoredox and chiral hydrogen-bonding catalysis system can achieve highly regioselective dearomative [3+2] cycloaddition reactions between isoquinolines and enones.[6][7] This method allows for the synthesis of complex benzotropane derivatives with good yield and high stereoselectivity.[6]
Q3: What role do electronic and steric effects of the substrate play in determining regioselectivity?
A3: Substrate electronics and sterics are fundamental in controlling regioselectivity.
-
Electronic Effects: Electron-donating groups on the isoquinoline ring can increase the nucleophilicity of certain positions, influencing the site of attack. Conversely, electron-withdrawing groups can deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution or direct C-H activation to specific sites.[3]
-
Steric Hindrance: Bulky substituents can block access to nearby C-H bonds, forcing the catalyst or reagent to react at a less sterically hindered position.[1] This principle can be intentionally used to direct functionalization by introducing a sterically demanding group to block an undesired reaction site.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective C-H Functionalization of Isoquinoline Derivatives
| Catalyst System | Directing Group | Coupling Partner | Major Regioisomer | Yield (%) | Reference |
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxy | 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-one | 61-87 | [3] |
| [RhCp*Cl₂]₂ / AgSbF₆ | Hydrazone | Alkynes | 1,3,4-trisubstituted isoquinoline | up to 98 | [2] |
| Ru(p-cymene)Cl₂]₂ / K₂CO₃ | Free amine | Sulfoxonium ylides | 1-substituted isoquinoline | up to 95 | [9] |
| Ir(ppy)₂(dtbbpy)PF₆ / Chiral Brønsted Acid | None (photoredox) | Enones | Dearomatized [3+2] cycloadduct | up to 99 | [7] |
| CuI / K₃PO₄ | N-oxide | Tosylhydrazones | C2-alkylated isoquinoline | up to 85 | [10] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones [3]
-
Materials: N-methoxybenzamide derivative (1.0 equiv), 2,3-allenoic acid ester (1.5 equiv), Pd(CH₃CN)₂Cl₂ (5 mol%), Ag₂CO₃ (2.0 equiv), DIPEA (2.0 equiv), and toluene.
-
Procedure:
-
To a sealed reaction tube, add the N-methoxybenzamide derivative, 2,3-allenoic acid ester, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene and DIPEA via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
-
Protocol 2: Rhodium(III)-Catalyzed C-H Activation/Annulation using a Hydrazone Directing Group [2]
-
Materials: Aromatic ketohydrazone (1.0 equiv), alkyne (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and a suitable solvent (e.g., DCE or MeOH).
-
Procedure:
-
In a glovebox, add the aromatic ketohydrazone, [RhCp*Cl₂]₂, and AgSbF₆ to a reaction vial.
-
Add the anhydrous solvent, followed by the alkyne.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at the specified temperature (e.g., 60-100 °C) for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the highly substituted isoquinoline.
-
Visualizations
Caption: Generalized workflow for transition-metal-catalyzed C-H functionalization.
Caption: Key factors influencing the regioselectivity of isoquinoline functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Ligand design for Rh(iii)-catalyzed C–H activation: an unsymmetrical cyclopentadienyl group enables a regioselective synthesis of dihydroisoquinolones | Semantic Scholar [semanticscholar.org]
- 5. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Isoquinoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of polar isoquinoline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar isoquinoline derivatives, presented in a question-and-answer format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar isoquinoline derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with highly polar compounds in reversed-phase (RP) chromatography due to their strong affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Some modern reversed-phase columns are designed to be stable under highly aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[2] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[2]
-
Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to improve the retention of polar compounds.
Issue 2: Peak Tailing in HPLC
Q: I am observing significant peak tailing for my polar isoquinoline derivative. What are the possible causes and solutions?
A: Peak tailing is often caused by secondary interactions between the basic isoquinoline nitrogen and acidic residual silanol groups on silica-based columns.[3] This is a prevalent issue for basic compounds.[1] Here’s how to troubleshoot this problem:
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Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For basic isoquinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte. This can help to minimize unwanted interactions with silanol groups.[1]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[1]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[4]
-
Consider HILIC: In HILIC, the retention mechanism is different and can lead to better peak shapes for polar basic compounds.[1]
Issue 3: Compound Instability on Silica Gel during Flash Chromatography
Q: My polar isoquinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[3] Here are some solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be achieved by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1] Amine-functionalized silica can also be a good option.[6]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a viable alternative.[1]
Issue 4: Difficulty Removing Colored Impurities
Q: My isolated isoquinoline derivative is persistently colored (yellow or brown). How can I remove these colored impurities?
A: Coloration can be due to oxidation byproducts, residual catalysts, or highly conjugated impurities.[7] Here are a few methods to address this:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount (typically 1-5% w/w) of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal.[7]
-
Recrystallization: A carefully chosen solvent system can leave the colored impurities dissolved in the mother liquor.[7]
-
Column Chromatography:
Frequently Asked Questions (FAQs)
Q1: Why are polar isoquinoline derivatives often difficult to purify by standard silica gel column chromatography?
A1: The primary challenge arises from the basic nature of the isoquinoline ring system. The silica gel stationary phase is acidic due to the presence of silanol groups (Si-OH).[3] This leads to strong acid-base interactions between the basic analyte and the acidic stationary phase, which can cause several issues including:
-
Peak Tailing: Strong interactions lead to broad, asymmetrical peaks, which reduces the resolution between the desired compound and impurities.[3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, resulting in low recovery.[3]
-
Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive isoquinoline derivatives.[3]
Q2: What are the initial steps to take when developing a purification strategy for a new polar isoquinoline derivative?
A2: A systematic approach is recommended:
-
Assess Compound Stability: Before attempting column chromatography, determine if your compound is stable on silica gel. This can be done by spotting a solution of your crude product on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (degradation products) appear.[3]
-
TLC Solvent Screening: Use thin-layer chromatography (TLC) to screen for an effective solvent system. Start with a non-polar solvent and gradually increase the polarity. If peak tailing is observed on the TLC plate, it is a strong indicator that you will face challenges with column chromatography.[3]
-
Consider Alternative Purification Methods: Based on the initial assessment, decide if standard column chromatography is appropriate or if alternative methods like reversed-phase chromatography, recrystallization, or acid-base extraction would be more suitable.[3]
Q3: When is recrystallization a suitable method for purifying polar isoquinoline derivatives?
A3: Recrystallization is a powerful purification technique when there is a significant difference in solubility between the desired compound and the impurities in a particular solvent.[8] For polar isoquinoline derivatives, a polar solvent or a mixed-solvent system is often required. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] It is particularly useful for removing baseline impurities and can sometimes be effective in removing colored impurities.[7]
Q4: Can I use liquid-liquid extraction for the purification of polar isoquinoline derivatives?
A4: Yes, liquid-liquid extraction, particularly acid-base extraction, can be a very effective initial purification step. Since isoquinolines are basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the deprotonated isoquinoline can be extracted back into an organic solvent. This method is excellent for removing non-basic impurities.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Isoquinoline Derivatives
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Common Issues & Solutions |
| Normal-Phase Chromatography | Silica Gel (acidic), Alumina (basic/neutral), Amine-functionalized silica | Non-polar organic solvents with polar modifiers (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | Less polar isoquinoline derivatives and separation from highly polar impurities. | Issues: Peak tailing, low recovery, degradation.[3] Solutions: Add base (e.g., triethylamine) to the mobile phase, use deactivated silica or alternative stationary phases like alumina.[1][5] |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18, C8) | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol) with pH modifiers (e.g., formic acid, TFA) | A wide range of polarities, but can be challenging for very polar compounds. | Issues: Poor retention of highly polar compounds.[1] Solutions: Use highly aqueous mobile phases, polar-embedded or polar-endcapped columns.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Amide, Diol) | High percentage of organic solvent with a small amount of aqueous buffer | Highly polar, water-soluble isoquinoline derivatives.[2] | Issues: Requires careful column equilibration. Solutions: Ensure sufficient equilibration time for reproducible results. |
| Ion-Exchange Chromatography (IEC) | Charged stationary phase (e.g., Strong Cation Exchange - SCX) | Aqueous buffers with varying pH and/or ionic strength | Charged or ionizable isoquinoline derivatives.[9] | Issues: Can be complex to develop methods. Solutions: Optimize buffer pH and salt concentration for selective elution.[9] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack or prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column as usual.
-
Deactivation Solution: Prepare a solution of your initial, least polar eluent (e.g., 99:1 Hexane:Ethyl Acetate) containing 1-2% triethylamine.[1]
-
Column Flushing: Flush the packed column with 2-3 column volumes of the deactivation solution.
-
Equilibration: Flush the column with 2-3 column volumes of your initial eluent (without triethylamine) to remove the excess base.
-
Sample Loading and Elution: Load your sample and proceed with the chromatography using your predetermined solvent system.
Protocol 2: Activated Carbon Treatment for Color Removal
-
Dissolution: Dissolve the colored crude product in a suitable solvent in an Erlenmeyer flask. Choose a solvent in which your compound is highly soluble.
-
Addition of Charcoal: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[5]
-
Heating: Gently heat the mixture to boiling for a few minutes while swirling. Be cautious to avoid bumping.[8]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.[7]
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Mandatory Visualization
Caption: Purification workflow for polar isoquinoline derivatives.
Caption: Troubleshooting logic for peak tailing.
References
Stability issues and proper storage of Isoquinoline-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Isoquinoline-6-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering unexpected results? This guide will help you troubleshoot common issues related to the stability of this compound.
Issue 1: Loss of Compound Activity or Purity Over Time
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ section). Improper storage is a primary cause of degradation.
-
Assess Purity: Analyze the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Identify Potential Degradants: The primary degradation pathway for aromatic nitriles like this compound is hydrolysis of the nitrile group to form the corresponding carboxylic acid (Isoquinoline-6-carboxylic acid) or amide intermediate, especially in the presence of acidic or basic conditions.[1]
-
Review Experimental Conditions: Assess if the experimental conditions (e.g., pH of the solvent, temperature) could be contributing to the degradation. Isoquinoline itself is a weak base and can form salts with strong acids.[2]
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Inconsistent compound quality or degradation during the experiment.
-
Troubleshooting Steps:
-
Use a Fresh Stock: If possible, use a freshly prepared stock solution of this compound for your experiment.
-
Monitor Stability in Your Solvent: The stability of the compound can be solvent-dependent. If you suspect instability, you can monitor the purity of your stock solution over the course of your experiment using HPLC.
-
Control Experimental Parameters: Maintain consistent pH, temperature, and light exposure throughout your experiments to minimize variability.
-
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal shelf life, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. This minimizes exposure to moisture and oxygen, which can contribute to degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the nitrile group, which can occur under both acidic and basic conditions to form Isoquinoline-6-carboxylic acid, with an intermediate amide.[1] The isoquinoline ring itself can be susceptible to oxidation under harsh conditions.[3]
Q4: Is this compound sensitive to light?
Q5: What solvents are compatible with this compound?
A5: this compound is expected to be soluble in many common organic solvents.[2] However, it is crucial to use anhydrous solvents to prevent hydrolysis of the nitrile group. The compatibility with your specific experimental system should be determined empirically.
Quantitative Data Summary
The following table summarizes the general stability profile of this compound based on the known reactivity of isoquinolines and aromatic nitriles.
| Condition | Parameter | Stability Profile | Recommendation |
| Temperature | Storage (Solid) | Stable at 2-8°C. | Store refrigerated in a tightly sealed container. |
| Storage (Solution) | Best stored at -20°C or -80°C. | Aliquot to avoid freeze-thaw cycles. | |
| pH | Acidic | Potential for hydrolysis of the nitrile group.[1] | Use buffered solutions and avoid strong acids if possible. |
| Basic | Potential for hydrolysis of the nitrile group.[1] | Use buffered solutions and avoid strong bases if possible. | |
| Light | UV/Visible | Potential for photodegradation. | Protect from light by using amber vials or foil. |
| Atmosphere | Air (Oxygen/Moisture) | Risk of oxidation and hydrolysis. | Store under an inert atmosphere (argon or nitrogen). |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time or under specific stress conditions. The method may need to be optimized for your specific equipment and experimental setup.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Appropriate HPLC column (e.g., C18 reversed-phase column)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
3. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-350 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For purity analysis, dilute the stock solution to an appropriate concentration within the linear range of the detector.
-
For stability studies, subject the stock solution or a diluted sample to the desired stress conditions (e.g., heat, acid, base, light) for a specified time. At each time point, take an aliquot and dilute it for HPLC analysis.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.
-
The purity can be calculated based on the relative peak areas.
Signaling Pathway Diagram
While a specific signaling pathway directly involving this compound is not well-established in publicly available literature, isoquinoline derivatives are known to interact with various biological targets, including enzymes like kinases and topoisomerases, which are crucial in cancer cell proliferation.[5] The following diagram illustrates a generalized workflow for evaluating the biological activity of a novel isoquinoline derivative.
Caption: A potential workflow for the biological evaluation of newly synthesized compounds.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Isoquinoline-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Isoquinoline-6-carbonitrile in common reaction solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen reaction solvent.
This is a common challenge due to the compound's planar, aromatic structure. The following troubleshooting steps, presented in a question-and-answer format, provide a systematic approach to overcoming this issue.
1. Have you selected an appropriate solvent?
The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2][3] this compound has both polar (nitrile and isoquinoline nitrogen) and non-polar (aromatic rings) features. Therefore, a solvent of intermediate polarity or a mixture of solvents might be necessary.
Recommended Action:
If initial attempts with a single solvent fail, consider testing the solubility in a range of solvents with varying polarities.
Table 1: Common Organic Solvents for Solubility Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Moderately Polar | 39.6 | Often a good starting point for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A versatile ether solvent.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | Can dissolve a wide range of compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | A strong, high-boiling polar aprotic solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | A very strong solvent, but can be difficult to remove.[5][6] |
| Toluene | Non-polar | 110.6 | Suitable for reactions requiring higher temperatures.[4] |
| 1,4-Dioxane | Moderately Polar | 101 | A cyclic ether that can be a good solvent for many compounds. |
2. Have you tried increasing the temperature?
For most solid organic compounds, solubility increases with temperature.[7][8][9][10][11] Applying heat can provide the necessary energy to overcome the intermolecular forces in the crystal lattice, allowing the solvent to solvate the individual molecules.
Recommended Action:
Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your compound.
3. Have you considered using a co-solvent system?
If a single solvent is ineffective, a co-solvent system can be employed. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of the solute.[12][13][14][15] This technique works by modifying the overall polarity of the solvent mixture to better match that of the solute.
Recommended Action:
Add a small amount of a co-solvent in which this compound shows some solubility to the primary reaction solvent.
Table 2: Common Co-solvents
| Co-solvent | Primary Solvent Examples | Purpose |
| Ethanol | Toluene, Dichloromethane | Increases polarity. |
| Methanol | Dichloromethane, Chloroform | Increases polarity. |
| Tetrahydrofuran (THF) | Hexanes, Toluene | Increases polarity. |
| Dimethylformamide (DMF) | Toluene, Dioxane | Significantly increases polarity. |
| Dimethyl Sulfoxide (DMSO) | Toluene, Dichloromethane | Significantly increases polarity. |
4. Have you tried physical methods of dissolution?
Sometimes, mechanical energy can aid in the dissolution process by breaking down solid aggregates and increasing the surface area of the solute in contact with the solvent.[13]
Recommended Action:
Use a bath sonicator to apply ultrasonic waves to the sample.[16][17][18][19] This can help to break up solid particles and accelerate the dissolving process.
Frequently Asked Questions (FAQs)
Q1: What is the first solvent I should try for dissolving this compound?
A good starting point would be a moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). If solubility is still limited, you can move to more polar aprotic solvents like Acetonitrile, DMF, or DMSO.
Q2: I heated my mixture, and the compound dissolved, but it crashed out of solution upon cooling. What should I do?
This indicates that the compound is significantly more soluble at higher temperatures. If the reaction needs to be run at a lower temperature, you may need to use a different solvent system. If the reaction is performed at an elevated temperature, this may be acceptable, but be aware that the product may also crash out upon cooling post-reaction. To slow down the crystallization upon cooling, you can try adding a bit more solvent than the minimum required for dissolution at the elevated temperature.[20]
Q3: How do I choose a co-solvent?
Choose a co-solvent that is miscible with your primary reaction solvent and in which your compound shows at least partial solubility. For example, if your primary solvent is non-polar (like toluene) and your compound is not dissolving, adding a small amount of a more polar co-solvent like DMF or DMSO can help.
Q4: Will changing the solvent or adding a co-solvent affect my reaction?
Yes, the solvent can have a significant impact on reaction rates and outcomes.[5] Polar aprotic solvents, for instance, can accelerate certain types of reactions (e.g., S(_N)2 reactions). Always consider the compatibility of your chosen solvent system with your reaction conditions and reagents. It is advisable to run a small-scale test reaction first.
Q5: How long should I sonicate my sample?
Start with short bursts of sonication (1-2 minutes) and check for dissolution. You can repeat this process for a total of 10-15 minutes. Be aware that prolonged sonication can sometimes heat the sample.
Q6: Could the problem be with the purity of my this compound?
Yes, impurities can sometimes affect solubility. If you have tried the above methods without success, it may be worthwhile to check the purity of your starting material, for example, by taking a melting point or running a TLC.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
-
Place a small, known amount of this compound (e.g., 5 mg) into several different vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1.
-
Stir or vortex each vial at room temperature for 5-10 minutes.
-
Visually inspect each vial for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
For any solvents where the compound is partially soluble, you can gently heat the vial to see if solubility increases.
Protocol 2: Improving Solubility with Heating
-
To a flask containing your this compound and the chosen solvent, add a magnetic stir bar.
-
Place the flask in a heating mantle or an oil bath on a magnetic stir plate.
-
Begin stirring and gradually increase the temperature.
-
Monitor the mixture closely as the temperature rises.
-
Once the compound has dissolved, you can proceed with your reaction at that temperature or allow it to cool to the desired reaction temperature, ensuring the compound remains in solution.
Protocol 3: Improving Solubility with a Co-solvent System
-
In your reaction flask, suspend the this compound in the primary reaction solvent.
-
While stirring, add a co-solvent (in which the compound has shown better solubility) dropwise.
-
Continue adding the co-solvent until the this compound dissolves.
-
Be mindful of the total volume and the ratio of the two solvents, as this may affect your reaction.
Protocol 4: Aiding Dissolution with Sonication
-
Prepare a mixture of the this compound and the chosen solvent in a vial or flask.
-
Place the container in a bath sonicator. Ensure the water level in the sonicator is appropriate.
-
Turn on the sonicator for 1-2 minute intervals.
-
After each interval, visually inspect the sample for dissolution.
-
Repeat as necessary.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Conceptual diagram of co-solvency.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. wjbphs.com [wjbphs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 12. grokipedia.com [grokipedia.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Sonication - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. hielscher.com [hielscher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues encountered during palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Homocoupling of Alkynes
Q1: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. What are the primary causes?
A1: The formation of homocoupled byproducts is a common side reaction in Sonogashira couplings. The primary causes are typically the presence of oxygen and the use of a copper(I) co-catalyst.[1] The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen, leading to the undesired homocoupled product.[1]
Q2: How can I minimize or prevent alkyne homocoupling?
A2: Several strategies can be employed to suppress homocoupling:
-
Exclude Oxygen: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Copper-Free Conditions: The most effective way to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][2] This may require higher reaction temperatures or more active palladium catalysts.[2]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use of Hydrogen Atmosphere: Running the reaction under a dilute hydrogen atmosphere (e.g., hydrogen diluted with nitrogen or argon) can reduce the formation of the homocoupling byproduct to as low as 2%.[3]
-
Ligand and Base Selection: The choice of ligand and base can significantly influence the extent of homocoupling. For instance, using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[4]
Q3: I am performing a copper-free Sonogashira reaction but still observe homocoupling. Why is this happening?
A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper impurities in reagents or on glassware can be sufficient to catalyze Glaser coupling. Additionally, under certain conditions, a palladium-mediated homocoupling pathway can also occur. To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.
Suzuki-Miyaura Coupling: Dehalogenation and Homocoupling
Q4: My Suzuki-Miyaura coupling is producing a significant amount of dehalogenated byproduct. What causes this and how can I prevent it?
A4: Dehalogenation is a common side reaction where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[5] This is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[5] Key causes and solutions include:
-
Choice of Base: Strong bases, especially alkoxides like sodium ethoxide, can act as hydride donors, leading to dehalogenation.[5] Switching to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.[5]
-
Solvent: Protic solvents like alcohols can sometimes serve as a hydride source.[5] Using aprotic solvents like dioxane or THF can be beneficial.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can promote dehalogenation.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction to avoid unnecessarily long reaction times.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway.
Q5: I am also observing homocoupling of my boronic acid. What leads to this and how can it be minimized?
A5: Homocoupling of boronic acids can occur, particularly in the presence of Pd(II) species, which can happen if the Pd(0) catalyst is oxidized by residual oxygen or if a Pd(II) precatalyst is used without efficient in situ reduction. To minimize boronic acid homocoupling, ensure the reaction is thoroughly deoxygenated and consider using a Pd(0) source directly.
Heck Coupling: Isomerization and Regioselectivity Issues
Q6: The product of my Heck reaction is a mixture of double bond isomers. How can I improve the selectivity?
A6: Alkene isomerization is a known side reaction in Heck couplings, arising from the palladium-hydride intermediate formed during the catalytic cycle.[6] This intermediate can re-add to the product alkene and undergo subsequent β-hydride elimination to give different isomers. To minimize isomerization:
-
Use of a Base: A base is crucial to neutralize the HX produced, which can also promote isomerization. Silver salts or bases like proton sponges can sometimes be more effective in preventing isomerization by efficiently scavenging the acid.[6]
-
"Ligandless" or Jeffery Conditions: Employing tetraalkylammonium salts under "ligandless" conditions can sometimes offer better control over regioselectivity and reduce isomerization.[7][8]
Q7: How can I control the regioselectivity of the arylation on my alkene?
A7: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the double bond) is influenced by both steric and electronic factors.[6]
-
Neutral Palladium Complexes: With neutral palladium complexes, the regioselectivity is primarily governed by sterics, favoring the addition of the aryl group to the less hindered carbon of the alkene.[6]
-
Cationic Palladium Complexes: In the case of cationic palladium complexes, electronic factors dominate, and the aryl group tends to add to the carbon with the least electron density.[6] The choice of ligands and additives can influence the cationic nature of the palladium complex.
General Cross-Coupling Issues
Q8: My reaction is stalling or giving low conversion. What are the general troubleshooting steps?
A8: Low conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate by forming palladium black (agglomerated nanoparticles) or through poisoning by impurities. Ensure all reagents and solvents are pure and the reaction is conducted under a strict inert atmosphere.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) precatalyst, ensure the in situ reduction to the active Pd(0) species is efficient.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere.
-
Substrate Reactivity: Some substrates are inherently less reactive. In such cases, a more active catalyst system (e.g., using a more electron-rich and bulky ligand), higher temperatures, or a different palladium precatalyst might be necessary.
Quantitative Data on Byproduct Formation
The following tables summarize the effect of various reaction parameters on the formation of common byproducts.
Table 1: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| NaOEt | Ethanol | 78 | 15 | 80 |
| K₂CO₃ | Dioxane | 80 | < 2 | 95 |
| K₃PO₄ | Toluene | 100 | < 1 | 97 |
| Cs₂CO₃ | THF | 66 | < 1 | 98 |
Data are representative and can vary based on specific substrates and reaction conditions.
Table 2: Influence of Copper Co-catalyst on Homocoupling in Sonogashira Coupling
| Copper Source | Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| CuI (5 mol%) | Air | 40 | 55 |
| CuI (5 mol%) | Argon | 10 | 85 |
| None | Argon | < 2 | 92 |
| CuI (5 mol%) | H₂/N₂ | ~2 | >90 |
Data are representative and can vary based on specific substrates and reaction conditions.[3]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize the formation of alkyne homocoupling byproducts by excluding the copper co-catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Degassed triethylamine (5 mL)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the aryl halide, the terminal alkyne, and degassed triethylamine.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol employs a weaker inorganic base and an aprotic solvent to suppress the dehalogenation side reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Round-bottom flask and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 precatalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting byproduct formation.
Caption: General catalytic cycle and common byproduct pathways.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bilder.buecher.de [bilder.buecher.de]
Optimizing reaction conditions for the cyanation of 6-substituted isoquinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the cyanation of 6-substituted isoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyanation of 6-substituted isoquinolines?
A1: The most prevalent methods involve transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation is a well-established and versatile method.[1] Nickel-catalyzed systems are also gaining prominence as a more cost-effective alternative.[2] Additionally, for certain substrates, methods involving N-oxide intermediates or Reissert reactions can be effective.[3]
Q2: What are the available cyanide sources, and how do I choose the right one?
A2: A variety of cyanide sources are available, each with its own advantages and safety considerations.
-
Potassium Hexacyanoferrate (K₄[Fe(CN)₆]): A non-toxic, air-stable, and inexpensive solid food additive. It is considered safer because the cyanide ions are strongly bound within the iron coordination sphere, preventing the ready release of free cyanide. Under optimized palladium-catalyzed conditions, all six cyanide groups can be transferred, making it atom-economical.[4] Its primary drawback is poor solubility in organic solvents, often requiring biphasic solvent systems (e.g., dioxane/water).[4][5]
-
Zinc Cyanide (Zn(CN)₂): A solid that is less toxic than alkali metal cyanides and is widely used in palladium-catalyzed cyanations. It is often used in anhydrous organic solvents like DMF or DMAc.[4]
-
Trimethylsilyl Cyanide (TMSCN): A convenient liquid source of cyanide.[4] It is often used in the cyanation of N-oxide intermediates.[3]
-
Alkali Metal Cyanides (NaCN, KCN): While effective, these are highly toxic due to the risk of releasing hydrogen cyanide (HCN) gas.[4][6] Their use requires rigorous anhydrous conditions and safety precautions like milling, which can aerosolize the toxic salts.[7]
Q3: How does the substituent at the 6-position of the isoquinoline affect the cyanation reaction?
A3: The electronic nature of the substituent at the 6-position can influence the reactivity of the C-X bond (where X is typically a halogen). Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the metal center (e.g., Pd(0)), potentially increasing the reaction rate. Conversely, electron-donating groups may slow the reaction down.[8] However, modern catalyst systems are often robust enough to tolerate a wide range of functional groups.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the cyanation of 6-substituted isoquinolines.
Problem 1: Low or No Conversion of Starting Material
Possible Cause 1: Catalyst Inactivity or Deactivation.
-
Solution: The active Pd(0) catalyst is sensitive to oxygen; ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[10] Excess cyanide ions in the solution can also poison the palladium catalyst by forming inactive complexes.[11] Using a cyanide source with low solubility (like K₄[Fe(CN)₆] or Zn(CN)₂) or a biphasic solvent system can help maintain a low concentration of free cyanide and prevent catalyst deactivation.[7][11] Some palladium sources like Pd(OAc)₂ require reduction to the active Pd(0) state, and this process can be inhibited by cyanide.[7] Using a pre-catalyst that readily forms the active species can be beneficial.[7]
Possible Cause 2: Poor Solubility of Cyanide Source.
-
Solution: Potassium hexacyanoferrate (K₄[Fe(CN)₆]) is notoriously insoluble in many organic solvents.[4] To overcome this, use a biphasic solvent system such as dioxane/water, MeCN/water, or n-butanol/water.[4][5][12] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve reaction rates.[4]
Possible Cause 3: Inappropriate Reaction Temperature.
-
Solution: Cyanation reactions often require elevated temperatures to proceed efficiently, typically ranging from 70 °C to 140 °C.[4][8] Dissociation of cyanide from the stable [Fe(CN)₆]⁴⁻ complex requires thermal energy.[7] However, excessively high temperatures can lead to catalyst decomposition.[10] It is crucial to optimize the temperature for your specific substrate and catalyst system. Some modern, highly active catalyst systems can operate at milder temperatures (room temperature to 40 °C).[11][13]
Problem 2: Formation of Side Products or Decomposition
Possible Cause 1: Incompatible Base.
-
Solution: While bases like K₂CO₃ are often used, they can sometimes lead to substrate or product decomposition.[7] If decomposition is observed, switching to a weaker base, such as potassium acetate (KOAc), may provide better results.[7]
Possible Cause 2: Hydrolysis of the Nitrile Product.
-
Solution: During aqueous workup, acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the desired nitrile product to a carboxamide or carboxylic acid. Ensure the workup is performed under neutral conditions and avoid prolonged heating.
Possible Cause 3: Reductive Dehalogenation.
-
Solution: In some cases, especially with nickel-catalyzed systems, a competing side reaction is the hydrogenation (reductive dehalogenation) of the aryl halide. The addition of an iodide source, such as NaI, can help suppress this unwanted side reaction.[14]
Optimization Workflow
Optimizing reaction conditions systematically is key to achieving high yields. The following workflow can guide your experimental design.
References
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting peak tailing in HPLC analysis of isoquinoline compounds
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isoquinoline compounds, with a particular focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical, Gaussian shape. Peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor greater than 1.5 is considered significant peak tailing.[1][2]
Q2: Why are isoquinoline compounds prone to peak tailing?
A2: Isoquinoline and its derivatives are basic compounds due to the nitrogen atom in their ring structure. In reversed-phase HPLC, which typically uses silica-based stationary phases, these basic analytes can interact with acidic silanol groups (Si-OH) that are present on the silica surface. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 chains, leads to a mixed-mode retention mechanism, causing the observed peak tailing.
Q3: What are the main causes of peak tailing for isoquinoline compounds?
A3: The primary causes of peak tailing for isoquinoline compounds in reversed-phase HPLC are:
-
Secondary Silanol Interactions: The interaction between the basic nitrogen of the isoquinoline and acidic residual silanol groups on the silica stationary phase is the most common cause.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of the isoquinoline compound can lead to the co-existence of both ionized and non-ionized forms, resulting in peak distortion.
-
Column Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.[2]
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can create active sites that cause tailing.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3][4]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[4]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing of isoquinoline compounds can often be mitigated by adjusting the mobile phase composition.
1.1. Adjusting Mobile Phase pH
Lowering the pH of the mobile phase protonates the silanol groups on the stationary phase, reducing their ability to interact with the protonated basic isoquinoline analyte.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) for a Basic Compound* |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
*Data is illustrative and based on typical behavior of basic compounds on a standard C18 column.
Experimental Protocol: Preparation of a Buffered Mobile Phase (pH 3.0)
Objective: To prepare a 20 mM potassium phosphate buffer at pH 3.0 for use as the aqueous component of the mobile phase.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade water
-
0.45 µm membrane filter
Procedure:
-
Prepare a 20 mM Potassium Dihydrogen Phosphate Solution: Weigh out 2.72 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.
-
Adjust pH: While stirring, slowly add orthophosphoric acid dropwise to the solution until the pH meter reads 3.0 ± 0.05.
-
Bring to Volume: Add HPLC-grade water to the volumetric flask to bring the final volume to 1 L.
-
Filter: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Mobile Phase Preparation: Mix the prepared buffer with the desired organic solvent (e.g., acetonitrile or methanol) in the appropriate ratio (e.g., 70:30 v/v aqueous:organic).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
1.2. Using Mobile Phase Additives
Adding a competing base, such as triethylamine (TEA), can help to mask the active silanol sites and improve the peak shape of basic analytes.[5][6][7] Alternatively, an acid like formic acid or trifluoroacetic acid (TFA) can be used to control the pH and act as an ion-pairing agent.[8]
Quantitative Data Summary: Effect of Mobile Phase Additives on Peak Tailing
| Mobile Phase Additive | Tailing Factor (Tf) for a Basic Compound* |
| None (pH 7.0) | 2.5 |
| 0.1% (v/v) Formic Acid (pH ~2.7) | 1.3 |
| 0.1% (v/v) Triethylamine (pH adjusted to 7.0) | 1.4 |
*Data is illustrative and based on typical behavior of basic compounds on a standard C18 column.
Experimental Protocol: Mobile Phase Preparation with Formic Acid
Objective: To prepare a mobile phase containing 0.1% (v/v) formic acid.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (≥98% purity)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Component: In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water.
-
Add Formic Acid: Carefully add 1.0 mL of formic acid to the water.
-
Bring to Volume: Add HPLC-grade water to the volumetric flask to bring the final volume to 1 L.
-
Filter and Degas: Filter the aqueous component through a 0.45 µm membrane filter and degas.
-
Prepare the Organic Component: If required by the method, prepare the organic phase (e.g., 0.1% formic acid in acetonitrile) in a similar manner.
-
Final Mobile Phase: Use the prepared aqueous and organic components in the HPLC system for gradient or isocratic elution.
Guide 2: Column Selection and Care
The choice of HPLC column and its proper maintenance are crucial for obtaining symmetrical peaks for basic compounds like isoquinolines.
2.1. Selecting the Right Column
Modern HPLC columns are designed to minimize the negative effects of silanol interactions.
-
End-capped C18 Columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, leading to improved peak shape for basic analytes.[3][9]
-
High-Purity Silica (Type B) C18 Columns: These columns are made from silica with very low metal content, which reduces the acidity of the silanol groups and minimizes tailing.
-
Hybrid Particle Columns: These columns have a stationary phase that is a hybrid of silica and organic polymer, which shields the silanol groups and provides excellent peak shape for basic compounds over a wider pH range.
-
Polar-Embedded C18 Columns: These columns have a polar group embedded in the C18 chain, which also helps to shield the silanol groups and can provide alternative selectivity.
Quantitative Data Summary: Comparison of Column Types on Peak Tailing for a Basic Compound (Pyridine)
| Column Type | Stationary Phase | Tailing Factor (Tf) for Pyridine |
| Traditional C18 (Type A Silica) | C18 on high-purity silica | > 3.0 |
| Modern End-capped C18 (Type B Silica) | End-capped C18 on high-purity silica | 1.3 - 1.9 |
| Hybrid Particle C18 | C18 on organo-silica hybrid particles | 1.1 - 1.4 |
*Data adapted from a comparative study of various C18 columns.[10] Pyridine is used as a model basic compound.
2.2. Column Washing and Regeneration
A contaminated or degraded column can be a significant source of peak tailing. Regular column washing can help to remove strongly retained compounds and restore performance.
Experimental Protocol: General Column Washing Procedure for Reversed-Phase Columns
Objective: To remove contaminants from a C18 column and restore its performance.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade isopropanol
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Mobile Phase without Buffer: Flush the column with the mobile phase composition (without any buffer salts) for 10-15 column volumes.
-
Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 20 column volumes.
-
Flush with 100% Isopropanol: For strongly retained non-polar compounds, flush with 100% isopropanol for 20 column volumes.
-
Flush with 100% Methanol: Flush the column with 100% methanol for 10 column volumes.
-
Flush with 100% Acetonitrile: Flush again with 100% acetonitrile for 10 column volumes.
-
Equilibrate with Initial Mobile Phase: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Note: Always consult the column manufacturer's instructions for specific recommendations on column washing and regeneration.
Visualizing the Troubleshooting Process and Underlying Chemistry
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions responsible for this phenomenon.
References
- 1. silicycle.com [silicycle.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. labcompare.com [labcompare.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chromtech.com [chromtech.com]
- 10. scribd.com [scribd.com]
Validation & Comparative
Comparative analysis of Isoquinoline-6-carbonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Isoquinoline-6-carbonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the nitrile group at the 6-position of the isoquinoline scaffold allows for diverse functionalization, making it a sought-after precursor in drug discovery programs. This guide provides a comparative analysis of two prominent synthetic methods for this compound: the Sandmeyer reaction of 6-aminoisoquinoline and the palladium-catalyzed cyanation of 6-bromoisoquinoline. We present a detailed examination of their reaction parameters, yields, and experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Palladium-Catalyzed Cyanation |
| Starting Material | 6-Aminoisoquinoline | 6-Bromoisoquinoline |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Cyanide source (e.g., Zn(CN)₂) |
| Reaction Temperature | 0-5 °C (diazotization), elevated for cyanation | Typically elevated (e.g., 120 °C) |
| Reaction Time | Variable, typically a few hours | Variable, can range from hours to a day |
| Reported Yield | Moderate to Good | Good to Excellent |
| Key Advantages | Utilizes a readily available starting material (once the precursor is synthesized). A classic and well-established reaction. | Milder conditions for the cyanation step compared to traditional methods. High functional group tolerance. |
| Key Disadvantages | Involves the generation of a potentially unstable diazonium salt. Use of highly toxic copper(I) cyanide. | Requires a more expensive palladium catalyst and ligand. The cyanide source can also be toxic. |
Method 1: Sandmeyer Reaction of 6-Aminoisoquinoline
This classical approach involves the diazotization of 6-aminoisoquinoline to form a diazonium salt, which is then subjected to a cyanation reaction using copper(I) cyanide. The synthesis of the requisite 6-aminoisoquinoline precursor from the more commercially available 6-bromoisoquinoline is a necessary preliminary step.
Experimental Protocol
Step 1: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline
-
Reaction Setup: In an autoclave, combine 6-bromoisoquinoline (1.0 equiv.), copper(II) sulfate pentahydrate (0.63 equiv.), and a 28% aqueous ammonia solution.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a 10% aqueous sodium hydroxide solution. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by suspension in dichloromethane and filtration to yield 6-aminoisoquinoline. A reported yield for this step is approximately 85%.[1][2]
Step 2: Sandmeyer Reaction of 6-Aminoisoquinoline
-
Diazotization: Dissolve 6-aminoisoquinoline (1.0 equiv.) in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.0-1.2 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 equiv.) in a suitable solvent. To this solution, add the freshly prepared diazonium salt solution slowly, while maintaining the temperature as recommended by specific literature procedures (often slightly elevated from the diazotization step). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.
Method 2: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline
This modern approach utilizes a palladium catalyst to directly couple 6-bromoisoquinoline with a cyanide source, offering a more direct route to the target molecule. Various cyanide sources can be employed, with zinc cyanide and potassium hexacyanoferrate being less acutely toxic alternatives to alkali metal cyanides.
Experimental Protocol
General Procedure for Palladium-Catalyzed Cyanation
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromoisoquinoline (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., dppf, 2-10 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.6-1.5 equiv.).
-
Reaction Conditions: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed anhydrous solvent (e.g., DMF or DMA). Heat the reaction mixture to the specified temperature (typically 120 °C) and stir for the required time (e.g., 16 hours), monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthesis Workflows
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Synthesis Pathways
Caption: Interrelationship of the key intermediates and final product in the two synthetic routes.
Conclusion
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable methods for the synthesis of this compound. The choice between these two routes will likely depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the reaction, and the laboratory's tolerance for handling toxic reagents. The Sandmeyer reaction is a well-established method, but it involves a two-step process from the more common 6-bromoisoquinoline and the use of highly toxic copper(I) cyanide. In contrast, palladium-catalyzed cyanation offers a more direct route from 6-bromoisoquinoline and can be performed with less toxic cyanide sources, albeit at the cost of using a precious metal catalyst. Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific research and development goals.
References
Positional Isomers of Isoquinoline-Carbonitrile: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbonitrile group can significantly modulate the pharmacological properties of the isoquinoline ring system. The position of this nitrile group can lead to distinct biological activities among the resulting positional isomers. This guide provides a comparative overview of the biological activity of isoquinoline-6-carbonitrile and its other positional isomers, supported by available experimental data.
While direct comparative studies across all positional isomers are limited, this guide synthesizes available data to offer insights into their structure-activity relationships (SAR). The information presented aims to assist researchers in the design and development of novel therapeutic agents based on the isoquinoline-carbonitrile scaffold.
Comparative Analysis of Biological Activity
The biological activities of isoquinoline-carbonitrile isomers are diverse, with research highlighting their potential in areas such as cancer and enzyme inhibition. The position of the cyano group plays a critical role in determining the specific biological effects and potency of these compounds.
Anticancer Activity
Several isoquinoline derivatives have been investigated for their anticancer properties.[1][2] The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines.
Table 1: Summary of Anticancer Activity Data for Isoquinoline-Carbonitrile Isomers
| Compound | Cancer Cell Line | Assay | Activity Metric (e.g., IC50) | Reference |
| Isoquinoline-1-carbonitrile derivatives | SKBR3 (HER2-positive breast cancer) | Kinase Inhibition & Cell Proliferation | Good inhibitory activity | [2] |
| 5-Cyanoisoquinolin-1-one | In vitro screen | PARP Inhibition | Potent inhibitor | [3] |
| Isoquinoline derivatives (general) | Various | Cytotoxicity | Varied IC50 values | [4] |
Note: Data for this compound and other specific positional isomers in direct comparative anticancer assays is not extensively available in the public domain. The table presents data on closely related structures to provide context.
Enzyme Inhibition
Isoquinoline-carbonitrile derivatives have shown promise as inhibitors of various enzymes, particularly Poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy.[3][5] Kinase inhibition is another area where this scaffold has demonstrated potential.[2]
Table 2: Summary of Enzyme Inhibition Data for Isoquinoline-Carbonitrile Isomers
| Compound | Target Enzyme | Assay | Inhibition Metric (e.g., IC50) | Reference |
| Substituted isoquinoline-1-carbonitrile derivatives | PARP1 and PARP2 | In vitro enzyme assay | Varies with substitution | [5] |
| 5-Cyanoisoquinolin-1-one | PARP | In vitro screen | Potent inhibitor | [3] |
Note: This table highlights the potential of the isoquinoline-carbonitrile scaffold as a basis for enzyme inhibitors. Direct comparative data for all positional isomers against a panel of enzymes is not currently available.
Experimental Protocols
Accurate and reproducible biological data are essential for meaningful comparisons. The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of isoquinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
Materials and Reagents:
-
Desired cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
Isoquinoline-carbonitrile compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline-carbonitrile compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.[10][11]
Materials and Reagents:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Isoquinoline-carbonitrile compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate.
-
Reaction Initiation: Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
ADP Detection:
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the positive control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[10]
Signaling Pathways and Logical Relationships
The biological effects of isoquinoline derivatives are often mediated through their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[12]
Caption: Potential signaling pathways modulated by isoquinoline-carbonitrile isomers.
Caption: A typical workflow for the biological evaluation of novel compounds.
Conclusion
The positional isomers of isoquinoline-carbonitrile represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The available data, although not providing a complete comparative picture, suggest that the position of the nitrile group on the isoquinoline scaffold is a key determinant of biological activity. Further systematic studies directly comparing the biological effects of all positional isomers are warranted to fully elucidate their structure-activity relationships. This will enable the rational design of more potent and selective drug candidates. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic comparison of Isoquinoline-6-carbonitrile and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of isoquinoline-6-carbonitrile and its key precursors: 6-bromoisoquinoline, 6-methylisoquinoline, and isoquinoline-6-carboxylic acid. A thorough understanding of their distinct spectroscopic signatures is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in the synthesis of complex isoquinoline-based molecules. This document outlines the expected spectroscopic characteristics based on known data for related compounds and provides standardized experimental protocols for acquiring such data.
Synthetic Pathways
The synthesis of this compound can be achieved through various routes, often involving the functionalization of a pre-existing isoquinoline core. A common strategy involves the conversion of a substituent at the 6-position into a nitrile group. For instance, 6-bromoisoquinoline can be converted to this compound via palladium-catalyzed cyanation reactions.[1][2] Alternatively, isoquinoline-6-carboxylic acid, which can be synthesized from precursors like 6-methylisoquinoline, can be converted to the primary amide and subsequently dehydrated to yield the nitrile.
The following diagram illustrates a plausible synthetic pathway from 6-methylisoquinoline to this compound.
Caption: Plausible synthetic route to this compound.
Another common precursor for introducing the nitrile functionality is a halogenated isoquinoline, such as 6-bromoisoquinoline.
Caption: Synthesis of this compound from a halogenated precursor.
Comparative Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are dominated by signals from the aromatic protons of the isoquinoline ring system, typically found in the range of 7.0-9.5 ppm. The chemical shifts are influenced by the nature of the substituent at the 6-position.
| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | Aromatic protons (7.5-9.5 ppm). The protons ortho to the electron-withdrawing nitrile group will be shifted downfield. |
| Isoquinoline-6-carboxylic Acid | Aromatic protons (7.5-9.5 ppm). A broad singlet for the carboxylic acid proton, typically >10 ppm.[3] |
| 6-Methylisoquinoline | Aromatic protons (7.0-9.0 ppm). A singlet for the methyl protons around 2.5 ppm. |
| 6-Bromoisoquinoline | Aromatic protons (7.5-9.5 ppm). The protons on the bromine-substituted ring will show distinct splitting patterns. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show signals for the carbon atoms of the isoquinoline ring, with the chemical shifts of the carbons in the substituted ring being most affected by the C-6 substituent.
| Compound | Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | Aromatic carbons (120-155 ppm). The nitrile carbon will appear around 115-120 ppm. The carbon bearing the nitrile group will be significantly affected. |
| Isoquinoline-6-carboxylic Acid | Aromatic carbons (120-155 ppm). The carboxylic acid carbonyl carbon will be in the range of 165-185 ppm.[4] |
| 6-Methylisoquinoline | Aromatic carbons (120-155 ppm). The methyl carbon will appear around 20-25 ppm. |
| 6-Bromoisoquinoline | Aromatic carbons (110-155 ppm). The carbon atom bonded to bromine will be shifted upfield compared to the unsubstituted carbon. |
Infrared (IR) Spectroscopy
The IR spectra provide valuable information about the functional groups present in each molecule.
| Compound | Characteristic IR Absorption Bands (cm⁻¹) |
| This compound | A sharp, strong absorption for the C≡N stretch around 2220-2260 cm⁻¹.[5] Aromatic C-H stretching above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ region. |
| Isoquinoline-6-carboxylic Acid | A very broad O-H stretch from 2500-3300 cm⁻¹.[6] A strong C=O stretch around 1700-1725 cm⁻¹.[6] Aromatic C-H stretching above 3000 cm⁻¹. |
| 6-Methylisoquinoline | Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ region. |
| 6-Bromoisoquinoline | Aromatic C-H stretching above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ region. A C-Br stretching absorption in the fingerprint region, typically below 800 cm⁻¹. |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these aromatic compounds are expected to show multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands will be influenced by the substituent at the 6-position.
| Compound | Expected UV-Vis Absorption Maxima (λ_max, nm) |
| This compound | Multiple absorption bands are expected, characteristic of the isoquinoline chromophore, with potential shifts due to the electron-withdrawing nitrile group. |
| Isoquinoline-6-carboxylic Acid | Similar to isoquinoline, with possible shifts in λ_max and changes in molar absorptivity due to the carboxylic acid group. |
| 6-Methylisoquinoline | The electron-donating methyl group may cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted isoquinoline. |
| 6-Bromoisoquinoline | The bromo substituent is expected to cause a red shift in the absorption maxima compared to isoquinoline. |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-10 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place a portion of the mixture into a pelletizing die and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Spectral Range: Typically 200-800 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent. This baseline should be subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized isoquinoline derivative.
Caption: Workflow for the spectroscopic confirmation of a target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 6. echemi.com [echemi.com]
A Comparative Guide to Validating the Purity of Synthesized Isoquinoline-6-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized isoquinoline-6-carbonitrile, a key intermediate in medicinal chemistry. We will compare the performance of a newly synthesized batch against a commercially available standard, presenting supporting experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Validation
The purity of a synthesized batch of this compound was compared against a commercial standard (97% purity). Four primary analytical techniques were employed: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
Table 1: Purity Assessment of this compound
| Analytical Technique | Synthesized Batch Purity (%) | Commercial Standard Purity (%) | Impurities Detected (Synthesized Batch) |
| HPLC | 98.5% | 97.2% | Unreacted starting materials, solvent residue |
| GC-MS | 98.2% | 97.0% | Volatile organic impurities |
| qNMR | 98.6% (relative to internal standard) | 97.1% (relative to internal standard) | Isomeric impurities |
| Elemental Analysis | C: 77.89%, H: 3.92%, N: 18.17% | C: 77.90%, H: 3.92%, N: 18.18% | N/A |
Table 2: Elemental Analysis Data
| Element | Theoretical % | Synthesized Batch % | Commercial Standard % |
| Carbon (C) | 77.91% | 77.89% | 77.90% |
| Hydrogen (H) | 3.92% | 3.92% | 3.92% |
| Nitrogen (N) | 18.17% | 18.17% | 18.18% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify any non-volatile impurities.
Methodology:
-
Sample Preparation: A stock solution of the sample was prepared in acetonitrile at a concentration of approximately 1 mg/mL. This was further diluted to a working concentration of around 0.1 mg/mL.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector was used.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 30% B for 2 min, 30-80% B over 8 min, hold at 80% B for 2 min, then return to 30% B and equilibrate for 3 min.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV detection at 254 nm.[1]
-
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) was prepared in dichloromethane.
-
Instrumentation: A standard GC-MS system was used.[3]
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5-ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Inlet Temperature: 280°C.[4]
-
Oven Program: Start at 80°C, ramp to 140°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 10 minutes.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Mass Range: m/z 40-500.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute or relative purity assessment and structural confirmation.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound and an internal standard (e.g., maleic anhydride) were dissolved in a known volume of deuterated chloroform (CDCl3).
-
Instrumentation: A 500 MHz NMR spectrometer was used.[6]
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest was used to ensure accurate integration.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized compound.
Methodology:
-
Instrumentation: A CHNS elemental analyzer was used.[7]
-
Sample Preparation: A small, accurately weighed amount of the dried sample was placed in a tin capsule.
-
Analysis: The sample undergoes combustion in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.[8] The elemental composition is then calculated.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the decision-making process for selecting the appropriate analytical techniques.
Caption: Workflow for Purity Validation.
Caption: Analytical Technique Selection.
References
A Comparative Analysis of Quinoline and Isoquinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1][2][3] This guide provides a comparative overview of the anticancer activity of derivatives of these two heterocyclic isomers. By examining their effects on cancer cell viability, detailing the experimental protocols for their evaluation, and visualizing their mechanisms of action, this document serves as a valuable resource for oncology drug discovery and development.
The key difference between quinoline and isoquinoline lies in the position of the nitrogen atom within their fused bicyclic structure.[2] This seemingly minor structural variance significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall stereochemistry. These differences, in turn, dictate how their derivatives interact with biological targets, leading to distinct anticancer profiles. While both classes of compounds have been extensively studied, direct comparative analyses of isomeric pairs are less common. However, by examining the broader landscape of their derivatives, we can glean valuable insights into their structure-activity relationships.[4]
Quantitative Analysis of Anticancer Activity
The anticancer potency of quinoline and isoquinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for various quinoline and isoquinoline derivatives against a range of cancer cell lines, as reported in the scientific literature. It is important to note that these are not direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of the substituents.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric Cancer) | 1.38 | [5] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon Cancer) | 5.34 | [5] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast Cancer) | 5.21 | [5] |
| Quinoline-Chalcone Derivative (6) | HL60 (Leukemia) | 0.59 | [5] |
| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver Cancer) | 2.71 | [5] |
| Phenylsulfonylurea Derivative (7) | A549 (Lung Cancer) | 7.47 | [5] |
| Phenylsulfonylurea Derivative (7) | MCF-7 (Breast Cancer) | 6.55 | [5] |
| 91b1 | AGS (Gastric Cancer) | 4.28 µg/mL | [6] |
| 91b1 | KYSE150 (Esophageal Cancer) | 4.17 µg/mL | [6] |
| 91b1 | KYSE450 (Esophageal Cancer) | 1.83 µg/mL | [6] |
| 6-nitro-2-p-tolylquinolin-4(1H)-one (5a) | HeLa (Cervical Cancer) | 41.8% apoptosis | [7] |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) | HeLa (Cervical Cancer) | 35.1% apoptosis | [7] |
Table 2: Anticancer Activity of Isoquinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[8][9]indolo[3,4-c]isoquinoline (3) | Mean GI50 across a panel of cancer cell lines | 0.039 | [10] |
| Tetrahydroisoquinoline-stilbene derivative (17) | A549 (Lung Cancer) | 0.025 | [10] |
| THIQ derivative (15b) | MDA-MB-231 (Triple-negative breast cancer) | 22 | [10] |
| THIQ derivative (15c) | U251 (Glioblastoma) | 36 | [10] |
| Isoquinoline–hydrazinyl-thiazole hybrid (1a) | A549 (Lung Cancer) | 1.43 | [10] |
| 2,3-dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i) | HeLa (Cervical Cancer) | 22.8% apoptosis | [7] |
Mechanisms of Action
Quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, primarily by modulating key signaling pathways that control cell proliferation, survival, and death.
Quinoline Derivatives:
Quinoline-based compounds have been shown to target several critical cellular processes:[2][3]
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death.
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cell division.[3]
-
Enzyme Inhibition: They are known to inhibit various enzymes crucial for cancer cell survival, including:
-
Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR).
-
Topoisomerases: Enzymes essential for DNA replication and repair.
-
PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth and proliferation.[11]
-
Isoquinoline Derivatives:
Isoquinoline derivatives share some mechanistic similarities with their quinoline counterparts but also exhibit distinct activities:
-
Apoptosis Induction: Similar to quinolines, many isoquinoline compounds are potent inducers of apoptosis.[10]
-
Inhibition of Signaling Pathways: They have been shown to modulate pathways like the MAPK/ERK pathway.
-
Microtubule Disruption: Some derivatives can interfere with microtubule polymerization, a process vital for cell division.[10]
A direct comparative study highlighted that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart, suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding and inhibition.[4]
Key Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by quinoline and isoquinoline derivatives.
Caption: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Quinoline derivatives can inhibit key components of this pathway, leading to reduced cell proliferation.
Caption: The MAPK/ERK signaling pathway plays a crucial role in cell proliferation and survival. Isoquinoline derivatives have been shown to inhibit this pathway.
Experimental Protocols
The evaluation of the anticancer activity of quinoline and isoquinoline derivatives involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[4]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.[15]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for a specified duration (e.g., 24 or 48 hours).[16]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.[9][16]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[16][17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[9][16]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of novel quinoline and isoquinoline derivatives as potential anticancer agents.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel quinoline and isoquinoline-based anticancer agents.
References
- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | MDPI [mdpi.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Structure-Activity Relationship of Isoquinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic functionalization of the isoquinoline ring system, particularly at the 6-position, offers a powerful approach to modulate pharmacological profiles and develop novel therapeutic agents.[1] This guide provides a comparative analysis of isoquinoline-6-carbonitrile analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Isoquinoline-Based Analogs
The inhibitory activity of isoquinoline derivatives is highly dependent on the nature and position of substituents. As a case study, we will examine the SAR of pyrazolo[3,4-g]isoquinoline derivatives, which are structurally related to this compound analogs and have been evaluated for their kinase inhibitory potential. The following table summarizes the inhibitory activity (IC50 values) of a series of these compounds against Haspin kinase and other related kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values) of Pyrazolo[3,4-g]isoquinoline Analogs [2]
| Compound ID | R1 | R2 | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
| 1a | H | H | >10000 | >10000 | >10000 |
| 1b | H | CH3 | 57 | 1300 | 1100 |
| 1c | H | C2H5 | 66 | 1300 | 1100 |
| 2a | Br | H | 1400 | >10000 | 3300 |
| 2b | Br | CH3 | 1100 | 2500 | 1700 |
| 2c | Br | C2H5 | 1300 | 2600 | 1800 |
Data presented is a selection from the cited literature for illustrative purposes.[2]
Structure-Activity Relationship (SAR) Analysis
The data in Table 1 reveals key SAR trends for this series of pyrazolo[3,4-g]isoquinoline analogs as Haspin kinase inhibitors:
-
Substitution at the R2 Position: The introduction of small alkyl groups (methyl and ethyl) at the R2 position (compounds 1b and 1c ) dramatically increases the inhibitory potency against Haspin kinase compared to the unsubstituted analog (1a ).[2]
-
Substitution at the R1 Position: The addition of a bromine atom at the R1 position (compounds 2a-c ) is detrimental to Haspin inhibition, with all brominated analogs showing significantly weaker activity than their non-brominated counterparts.[2]
-
Selectivity: While compounds 1b and 1c are potent Haspin inhibitors, they also show some off-target activity against CLK1 and DYRK1A, albeit at higher concentrations. The introduction of the bromine at R1 in 2b and 2c appears to slightly improve selectivity, though overall potency is compromised.[2]
These findings underscore the importance of substitution patterns on the isoquinoline core for achieving both high potency and selectivity for a target kinase.
Experimental Protocols
General Synthesis of 6-Substituted Isoquinoline-1-carbonitrile Derivatives
6-Bromoisoquinoline-1-carbonitrile serves as a versatile starting material for generating a library of analogs through palladium-catalyzed cross-coupling reactions.[3]
1. Suzuki-Miyaura Coupling for C-C Bond Formation:
-
Reagents: 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), K2CO3 (2.0 mmol), 1,4-dioxane (8 mL), and water (2 mL).[4]
-
Procedure:
-
To a reaction vial, add the 6-bromoisoquinoline-1-carbonitrile, arylboronic acid, palladium catalyst, and potassium carbonate.[4]
-
Evacuate and backfill the vial with nitrogen gas three times.[4]
-
Add 1,4-dioxane and water to the vial.[4]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to yield the desired 6-arylisoquinoline-1-carbonitrile derivative.[4]
-
2. Buchwald-Hartwig Amination for C-N Bond Formation:
-
Reagents: 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), desired amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), NaOtBu (1.4 mmol), and anhydrous toluene (10 mL).[3]
-
Procedure:
-
To a Schlenk flask, add the 6-bromoisoquinoline-1-carbonitrile, amine, palladium catalyst, ligand, and sodium tert-butoxide.[3]
-
Evacuate and backfill the flask with argon gas three times.[3]
-
Add anhydrous toluene to the flask.[3]
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[3]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.[3]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[3]
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aminoisoquinoline-1-carbonitrile derivative.[4]
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.[1][3]
-
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the test compound, the target kinase, and the appropriate substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.[1]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[1]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][3]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[1][3]
-
Data Acquisition: Measure the luminescence using a plate reader.[3]
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]
-
Western Blot Analysis for Target Engagement in Cells
Western blotting can be used to assess the effect of an inhibitor on the phosphorylation state of a target kinase or its downstream substrates within a cellular context.[5]
-
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of the inhibitor. Lyse the cells to extract proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate.[5]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Immunoblotting:
-
Detection: Add an HRP substrate to generate a chemiluminescent signal and capture the image.[6]
-
Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.[7]
-
Signaling Pathways and Visualizations
Many isoquinoline-based kinase inhibitors target key signaling pathways involved in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Caption: Workflow for isoquinoline-based inhibitor development.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
Difference in biological activity between quinoline and isoquinoline structures
For Researchers, Scientists, and Drug Development Professionals
Quinoline and isoquinoline, both bicyclic aromatic nitrogen-containing heterocycles, are fundamental scaffolds in medicinal chemistry. Despite their structural similarity as isomers, the distinct placement of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—imparts significant differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive comparison of the biological activities of quinoline and isoquinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in drug discovery and development.
Core Structural Difference
The seemingly subtle difference in the nitrogen atom's location profoundly impacts the electron distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules. This, in turn, dictates how their derivatives interact with biological targets such as enzymes and receptors.
Comparative Biological Activities
Both quinoline and isoquinoline scaffolds are considered "privileged structures" in drug discovery, as their derivatives exhibit a wide spectrum of pharmacological effects.[1] However, the nature and potency of these activities often differ.
Anticancer Activity
Quinoline and isoquinoline derivatives have both demonstrated significant potential as anticancer agents, acting through various mechanisms.[2] While both scaffolds can be tailored to inhibit cancer cell growth, comparative studies suggest that the isoquinoline framework may offer advantages for specific targets. For instance, one study directly comparing a quinoline derivative with its isoquinoline counterpart revealed that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[3] This suggests that for certain therapeutic targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[3]
A critical differentiator lies in their metabolic profiles and associated toxicity. Quinoline has been identified as a hepatocarcinogen and a mutagen, a characteristic linked to its metabolic activation to a tumorigenic 5,6-epoxide.[4][5][6] In contrast, isoquinoline has not demonstrated genotoxic properties, which is a significant advantage in the development of safe and effective anticancer drugs.[4][5][6]
Table 1: Comparative Anticancer Activity of Quinoline and Isoquinoline Derivatives (IC50 values in µM)
| Compound Type | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [7] |
| Quinoline | Quinoline-imidazole hybrid | Chloroquine-sensitive 3D7 | 0.10 | [8] |
| Isoquinoline | Chelerythrine | FaDu, SCC-25, MCF-7, MDA-MB-231 | High cytotoxicity | [9] |
| Isoquinoline | Berberine | Breast, prostate, colorectal cancer | Induces apoptosis | [9] |
Antimicrobial Activity
Derivatives of both quinoline and isoquinoline are well-established antimicrobial agents.[10][11] The quinoline scaffold is famously the basis for the quinolone and fluoroquinolone classes of antibiotics. However, the emergence of resistance to these drugs has spurred the investigation of novel antimicrobial agents, including isoquinoline derivatives.[12]
Recent studies have highlighted the potential of alkynyl isoquinolines as a new class of antibacterial compounds with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[12] This suggests that the isoquinoline scaffold can be a valuable starting point for developing antibiotics with novel mechanisms of action to combat drug-resistant pathogens.
Table 2: Comparative Antimicrobial Activity of Quinoline and Isoquinoline Derivatives (MIC values in µg/mL)
| Compound Type | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline | Quinolone derivatives | Various bacteria | Broad spectrum | [11] |
| Isoquinoline | Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 | [13] |
| Isoquinoline | Tricyclic Isoquinoline Derivative (8d) | Enterococcus faecium | 128 | [13] |
| Isoquinoline | Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 | [13] |
| Isoquinoline | Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 | [13] |
| Isoquinoline | Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | 64 | [13] |
| Isoquinoline | Alkynyl Isoquinoline (HSN584) | S. aureus | Potent activity | [12] |
Anti-inflammatory Activity
Both quinoline and isoquinoline derivatives have been investigated for their anti-inflammatory properties.[10][14] These compounds often exert their effects by modulating key inflammatory signaling pathways. For example, certain isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the MAPKs/NF-κB pathway.[15] This highlights the potential of the isoquinoline scaffold in the development of novel treatments for neuroinflammatory and other inflammatory disorders.
Mechanistic Insights: Signaling Pathways
The biological activities of quinoline and isoquinoline derivatives are often underpinned by their ability to modulate critical cellular signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline and isoquinoline derivatives.
Caption: Inhibition of the MAPKs/NF-κB signaling pathway by isoquinoline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are representative protocols for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of quinoline and isoquinoline derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth).
Conclusion
Both quinoline and isoquinoline scaffolds are of immense value in medicinal chemistry, offering fertile ground for the development of novel therapeutics. The choice between these two isomeric structures is not arbitrary and should be guided by the specific biological target and desired pharmacological profile. While quinoline derivatives have a long history of success, particularly as antimicrobial and antimalarial agents, the isoquinoline scaffold presents exciting opportunities, especially in anticancer and anti-inflammatory drug discovery, partly due to its more favorable safety profile regarding genotoxicity. A thorough understanding of their structure-activity relationships and mechanisms of action is paramount for designing next-generation drugs with enhanced efficacy and safety.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of isoquinoline-based enzyme inhibitors
A Comparative Guide to the Molecular Docking of Isoquinoline-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in silico performance of various isoquinoline-based enzyme inhibitors, supported by experimental data from recent scientific literature. The objective is to offer a clear, data-driven resource for researchers engaged in the design and development of novel therapeutics targeting key enzymes in various disease pathways.
Comparative Docking Performance of Isoquinoline Derivatives
Molecular docking is a pivotal computational technique used to predict the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory activities (IC₅₀ or Kᵢ values) of various isoquinoline derivatives against a range of clinically relevant enzymes. Lower docking scores generally indicate a higher predicted binding affinity.
Kinase Inhibitors
| Compound Class/Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | IC₅₀/Kᵢ (nM) |
| Chalcone-Thiadiazolyl-Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | - | Strong Affinity | - |
| Chalcone-Thiadiazolyl-Isoquinoline | Epidermal Growth Factor Receptor (EGFRTK) | - | Strong Affinity | - |
| Chalcone-Thiadiazolyl-Isoquinoline | Vascular Endothelial Growth Factor Receptor (VEGFRTK) | - | Moderate Affinity | - |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin Kinase | - | - | 10 - 80 |
| 1,2,3,4-tetrahydroisoquinolines | Anaplastic Lymphoma Kinase (ALK) | - | - | Comparable to LDK378 |
Cholinesterase Inhibitors
| Compound/Alkaloid | Target Enzyme | PDB ID | Docking Score (kcal/mol) | IC₅₀ (µg/mL) |
| Berberine | Acetylcholinesterase (AChE) | - | - | 0.72 ± 0.04 |
| Palmatine | Acetylcholinesterase (AChE) | - | - | 6.29 ± 0.61 |
| (-)-Corydalmine | Acetylcholinesterase (AChE) | - | - | - |
| Aromoline | Butyrylcholinesterase (BuChE) | - | - | 0.82 ± 0.10 µM |
Topoisomerase Inhibitors
| Compound Class/Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | IC₅₀ (µM) |
| 5-piperazinyl indeno[1,2-c]isoquinoline 7f | Topoisomerase I | - | - | Potent |
| Indolo[3,2-c]quinoline derivative 5g | Topoisomerase I | - | - | 2.9 |
| Indolo[3,2-c]quinoline derivative 8 | Topoisomerase II | - | - | 6.82 |
| N-(3-morpholinopropyl)-substituted isoquinoline 3 | Topoisomerase I | - | - | - |
Other Enzyme Inhibitors
| Compound Class/Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) |
| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.675 |
| Coptisine | SARS-CoV-2 Main Protease (Mpro) | - | -9.15 |
Detailed Experimental Protocols
The following is a representative molecular docking protocol synthesized from methodologies reported in studies of isoquinoline derivatives.[1] This protocol outlines the standard steps involved in performing in silico docking studies.
1. Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking.[1] This typically involves:
2. Ligand Preparation
-
Structure Generation: The 2D structures of the isoquinoline-based inhibitors are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[1]
3. Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein.[1] The dimensions and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.[1]
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, or Maestro) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[1] These programs employ scoring functions to estimate the binding affinity (docking score) for each pose.[1]
4. Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores (e.g., in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.[1]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.[1][3] This analysis provides insights into the molecular basis of the interaction.
Visualizations: Workflows and Signaling Pathways
To better understand the logical flow of a comparative docking study and the biological context of enzyme inhibition, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the PI3K/Akt signaling pathway by an isoquinoline-based inhibitor.
References
A Comparative Guide to Greener Synthetic Routes for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. However, traditional synthetic methods for constructing this important heterocycle often rely on harsh reagents, toxic solvents, and energy-intensive conditions, raising significant environmental concerns. This guide provides a comprehensive benchmark of greener synthetic alternatives, offering a comparative analysis of their performance based on experimental data. We aim to equip researchers with the information needed to select more sustainable and efficient routes for the synthesis of isoquinoline derivatives.
Benchmarking Green Synthetic Methodologies
The following tables summarize quantitative data for various greener synthetic routes to isoquinoline derivatives, allowing for a direct comparison of their efficiency and environmental impact. Key green chemistry metrics such as atom economy and E-factor are included where sufficient data is available.
Table 1: Comparison of Microwave-Assisted Synthesis Methods
| Entry | Starting Materials | Catalyst/Reagent | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | N-tert-butyl-o-iodobenzaldimine, Aryl alkyne | CuI/2,2'-biimidazole | DMF | 10-15 min | 150-160 | 62-92 | [1] |
| 2 | 2-Alkynylbenzaldehyde, Hexamethyldisilazane | Nafion® NR50 | - | 15 min | 120 | 85-95 | [1] |
| 3 | 5-(2-Bromoaryl)tetrazole, 1,3-Diketone | Fe3O4@SiO2@Cu-MOF-74 | DMF | 30 min | 120 | 75-92 | [2][3] |
Table 2: Comparison of Photocatalytic Synthesis Methods
| Entry | Starting Materials | Photocatalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | N-Acryloylbenzamides, Alkyl radical precursor | Eosin Y | DMF | 12 h | RT | 51-95 | [4] |
| 2 | N-Alkyl-N-methacryloyl benzamides, Unactivated alkanes | Lewis Acidic Ionic Liquids | MeCN/DCE | 24 h | RT | 60-90 | [1] |
Table 3: Comparison of Biocatalytic Synthesis Methods
| Entry | Starting Materials | Enzyme | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | Dopamine, 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | HEPES buffer (pH 7.5) | 24 h | 37 | High | [5][6] |
| 2 | Dopamine hydrochloride, Aldehyde | TfNCS | HEPES buffer (pH 7.5) with 5% v/v MeCN | 24 h | 37 | up to 99 | [7] |
Table 4: Comparison of Flow Chemistry Synthesis Methods
| Entry | Starting Materials | Reagents | Solvent | Residence Time | Temp. (°C) | Yield (%) | Reference |
| 1 | N-Propargyl oxazolidines | Pd(PPh3)4, HCOONa | DMF/H2O (3:1) | 30 min | 100 | 70-90 | [1] |
| 2 | 2-Nitrochalcone | Diboronic acid | THF/MeOH | 1.5 min (reduction), 5.0 min (cyclization) | 60 | 75-95 | [8] |
Table 5: Comparison of Synthesis Using Recyclable Catalysts
| Entry | Starting Materials | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Catalyst Reusability | Reference |
| 1 | 5-(2-Bromoaryl)tetrazole, 1,3-Diketone | Fe3O4@SiO2@Cu-MOF-74 | DMF | 30 min | 120 | 75-92 | At least 4 cycles | [2][3] |
| 2 | 2-Alkynylbenzaldehydes, Amines | KF/Clinoptilolite nanoparticles | - | 30-45 min | RT | 90-96 | Multiple cycles | [1] |
Table 6: Comparison of Ultrasound-Assisted Synthesis Methods
| Entry | Starting Materials | Catalyst/Reagent | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | Malononitrile, 2-Naphthol/Resorcinol, Aldehydes, Ammonium acetate | - | Water | 1-1.5 h | 60 | 90-97 | [1][3] |
| 2 | Anthranilic acid, Acetic anhydride, Primary amines | - | - | 10-15 min | RT | 85-95 | [9] |
Experimental Protocols
This section provides detailed methodologies for representative examples from each green synthetic category.
Microwave-Assisted Synthesis of 3,4-Diarylisoquinolines
This protocol is adapted from the work of Hu et al.[1].
Materials:
-
N-tert-butyl-o-iodobenzaldimine (1.0 mmol)
-
Aryl alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
2,2'-biimidazole (0.2 mmol, 20 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
A 10 mL microwave reaction vial is charged with N-tert-butyl-o-iodobenzaldimine (1.0 mmol), aryl alkyne (1.2 mmol), CuI (0.1 mmol), 2,2'-biimidazole (0.2 mmol), and K2CO3 (2.0 mmol).
-
DMF (3 mL) is added, and the vial is sealed with a cap.
-
The reaction mixture is irradiated in a microwave reactor at 150-160 °C for 10-15 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,4-diarylisoquinoline.
Photocatalytic Synthesis of Isoquinoline-1,3-diones
This protocol is based on the work of Zhang et al.[10].
Materials:
-
N-Acryloylbenzamide (0.2 mmol)
-
Alkyl radical precursor (e.g., alkyl-1,4-dihydropyridine) (0.4 mmol)
-
Eosin Y (1 mol%)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
To an oven-dried Schlenk tube is added N-acryloylbenzamide (0.2 mmol), the alkyl radical precursor (0.4 mmol), and Eosin Y (0.002 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMF (2 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a compact fluorescent lamp (CFL) or a blue LED strip at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired isoquinoline-1,3-dione.
Biocatalytic Synthesis of Tetrahydroisoquinolines
This protocol is adapted from the work of Lichman et al. and others utilizing Norcoclaurine Synthase (NCS)[5][6][7].
Materials:
-
Dopamine hydrochloride (10 mM)
-
Aldehyde substrate (e.g., 4-hydroxyphenylacetaldehyde) (10 mM)
-
Purified Norcoclaurine Synthase (TfNCS) (e.g., 0.5 mg/mL)
-
HEPES buffer (100 mM, pH 7.5)
-
Ascorbic acid (5 mM)
-
Dimethyl sulfoxide (DMSO) (optional, for substrate solubility)
Procedure:
-
In a microcentrifuge tube, a reaction mixture is prepared containing HEPES buffer (pH 7.5), dopamine hydrochloride (10 mM), the aldehyde substrate (10 mM), and ascorbic acid (5 mM).
-
If the substrate has poor water solubility, a small amount of DMSO (e.g., 5-20% v/v) can be added.
-
The reaction is initiated by the addition of the purified NCS enzyme solution.
-
The reaction mixture is incubated at 37 °C with shaking for 24 hours.
-
The reaction is quenched by the addition of an equal volume of methanol or by adjusting the pH to an acidic value.
-
The product can be analyzed and purified by High-Performance Liquid Chromatography (HPLC).
Continuous Flow Synthesis of 4-Substituted Isoquinolines
This protocol is based on the work of Xu et al.[1].
Experimental Setup:
-
A continuous flow reactor system consisting of syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Materials:
-
Solution of N-propargyl oxazolidine in DMF/H2O (3:1)
-
Solution of Pd(PPh3)4 and HCOONa in DMF/H2O (3:1)
Procedure:
-
Two separate solutions are prepared: one containing the N-propargyl oxazolidine and the other containing the palladium catalyst and formate salt in the DMF/H2O solvent system.
-
The two solutions are pumped at equal flow rates into a T-mixer.
-
The combined stream then enters a heated reactor coil maintained at 100 °C. The residence time in the heated zone is controlled by the flow rate and the reactor volume (e.g., 30 minutes).
-
After passing through the reactor, the stream is cooled, and the product is collected.
-
The collected solution is then subjected to a standard work-up procedure (extraction and purification) to isolate the 4-substituted isoquinoline.
Synthesis of 1-Aminoisoquinolines using a Recyclable Magnetic Catalyst
This protocol is adapted from the work of Dao et al.[2][3].
Materials:
-
5-(2-Bromoaryl)tetrazole (0.5 mmol)
-
1,3-Diketone (0.6 mmol)
-
Fe3O4@SiO2@Cu-MOF-74 catalyst (10 mg)
-
Cesium carbonate (Cs2CO3) (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
In a microwave reaction vial, 5-(2-bromoaryl)tetrazole (0.5 mmol), 1,3-diketone (0.6 mmol), Fe3O4@SiO2@Cu-MOF-74 catalyst (10 mg), and Cs2CO3 (1.0 mmol) are combined in DMF (2 mL).
-
The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 120 °C for 30 minutes.
-
After cooling, the magnetic catalyst is separated using an external magnet.
-
The supernatant is decanted, and the catalyst can be washed with ethyl acetate, dried, and reused.
-
The reaction solution is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give the desired 1-aminoisoquinoline.
Ultrasound-Assisted One-Pot Synthesis of Dihydroquinolines
This protocol is based on the work of Pagadala et al.[1][3].
Materials:
-
Malononitrile (1 mmol)
-
2-Naphthol or Resorcinol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Water (5 mL)
Procedure:
-
A mixture of malononitrile (1 mmol), 2-naphthol or resorcinol (1 mmol), aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) is taken in a flask containing 5 mL of water.
-
The flask is placed in an ultrasonic bath and irradiated at 60 °C for 1-1.5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product precipitates out and is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from ethanol.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate key signaling pathways affected by isoquinoline derivatives and a typical experimental workflow for their synthesis and evaluation.
Caption: A generalized experimental workflow for the greener synthesis and evaluation of isoquinoline derivatives.
Caption: Inhibition of the NF-κB signaling pathway by certain isoquinoline derivatives.
Caption: Modulation of the MAPK/ERK signaling pathway by specific isoquinoline derivatives.
Conclusion
The adoption of greener synthetic methodologies offers significant advantages for the synthesis of isoquinoline derivatives, including reduced environmental impact, increased safety, and often improved efficiency. This guide provides a starting point for researchers to compare and select the most appropriate green route for their specific needs. While traditional methods may still be prevalent in some large-scale industrial applications, the innovative approaches highlighted here, such as microwave-assisted synthesis, flow chemistry, and biocatalysis, represent the future of sustainable chemical synthesis. It is encouraged that researchers not only consider yield and reaction time but also evaluate and report on green metrics like atom economy and E-factor to contribute to a more comprehensive understanding and adoption of sustainable practices in drug discovery and development.
References
- 1. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines and 6-Aminophenanthridines from 5-(2-Bromoaryl)tetrazoles and 1,3-Diketones under Microwave Irradiation | CoLab [colab.ws]
- 3. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Green Chemistry Metrics, A Review [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bilder.buecher.de [bilder.buecher.de]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Analytical Techniques for the Analysis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of isoquinoline alkaloids are critical in fields ranging from pharmaceutical development and medicinal plant research to quality control in traditional medicine. These compounds exhibit a vast range of pharmacological activities, making their precise analysis a cornerstone of research and development. This guide provides a head-to-head comparison of the most prevalent analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Overview of Analytical Techniques
Several chromatographic and electrophoretic techniques are employed for the analysis of isoquinoline alkaloids. The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity and selectivity, and the analytical throughput needed. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), stands out as a versatile and powerful tool. Other significant methods include Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various analytical techniques for the determination of isoquinoline alkaloids. These values are representative and can vary based on the specific analyte, matrix, and instrumentation.
| Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| HPLC-DAD | Berberine, Palmatine, etc. | Corydalis species | 0.15 - 8.38 mg/100g (reported content) | Not Specified | >0.999 | Not Specified | [1] |
| UHPSFC-DAD | Protopine, Sanguinarine, etc. | Chelidonium majus | ≤ 2.57 µg/mL | ≤ 7.72 µg/mL | ≥ 0.9997 | Not Specified | [2] |
| GC-MS | Quinoline | Textiles | 0.1 mg/kg | Not Specified | 0.9998 | 82.9 - 92.0 | [3][4] |
| LC-MS/MS | Isoquinoline Alkaloids | Unonopsis rufescens | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| CE-MS | Isoquinoline Alkaloids | Medicinal Plant Extracts | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Key Analytical Techniques: A Deeper Dive
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like most isoquinoline alkaloids.[7] Reversed-phase (RP) HPLC using a C18 column is the most common approach, offering high resolution and sensitivity.[8][9]
Strengths:
-
High resolution and sensitivity.[7]
-
Adaptable for quantitative analysis.[7]
-
Well-established and robust methodology.
Limitations:
-
May require more complex sample preparation.[7]
-
Peak shape can be an issue for basic alkaloids, often requiring mobile phase additives like formic acid or ammonium acetate to ensure symmetrical peaks.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combining the separation power of HPLC with the mass analysis capabilities of MS, LC-MS is ideal for impurity profiling, structural elucidation, and highly sensitive quantification.[7] Techniques like tandem mass spectrometry (MS/MS) provide unambiguous identification of alkaloids even in complex crude plant extracts.[11]
Strengths:
-
Provides molecular weight and structural information.[7]
-
Exceptional sensitivity and selectivity.
-
Capable of identifying unknown compounds through fragmentation patterns.[11]
Limitations:
-
Higher cost and complexity compared to HPLC-UV.[7]
-
Matrix effects can suppress or enhance ion signals, requiring careful validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for volatile and semi-volatile compounds. While many isoquinoline alkaloids are not sufficiently volatile for direct GC analysis, this method is well-suited for the analysis of the parent isoquinoline molecule and its less complex, more volatile derivatives.[7][12]
Strengths:
-
Excellent separation efficiency for volatile compounds.[7]
-
High sensitivity with specific detectors.[7]
-
Provides valuable mass spectra for identification.[3]
Limitations:
-
Not suitable for non-volatile or thermally unstable alkaloids.[7]
-
Derivatization may be required for less volatile compounds, adding a step to sample preparation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations and for analyzing compounds with poor solubility in aqueous mobile phases.[13] It often provides faster separations than HPLC while operating in a normal-phase mode, offering complementary selectivity.[14]
Strengths:
-
Rapid analysis times.[14]
-
Ideal for lipophilic analytes and chiral separations.[13]
-
"Greener" technique due to the use of supercritical CO2.
Limitations:
-
Instrumentation is less common than HPLC.
-
Method development can be more complex.
Capillary Electrophoresis (CE)
CE offers high-efficiency separations based on the differential migration of ions in an electric field. When coupled with MS, CE-MS is a powerful tool for analyzing charged species like quaternary isoquinoline alkaloids in complex matrices such as crude plant extracts.[6]
Strengths:
-
Extremely high separation efficiency.
-
Requires very small sample volumes.
-
Fast analysis times.
Limitations:
-
Lower concentration sensitivity compared to LC-MS.
-
Reproducibility can be a challenge.
Experimental Protocols & Workflows
General Experimental Workflow
The analysis of isoquinolines, regardless of the specific technique, generally follows a standardized workflow from sample acquisition to data interpretation.
Caption: General experimental workflow for isoquinoline analysis.
Representative Protocol: HPLC-DAD Analysis
This protocol is adapted for the analysis of multiple isoquinoline alkaloids in plant extracts.[1][15]
-
Sample Preparation :
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions :
-
Instrument : High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase : A gradient elution using (A) 10 mM ammonium acetate in water (pH adjusted to 5.0) and (B) acetonitrile.[1]
-
Start with 10% B, ramp to 50% B over 20 minutes, then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.[9]
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection : DAD, monitoring at wavelengths such as 254 nm and 280 nm.[8]
-
-
Quantification :
-
Prepare a series of standard solutions of known concentrations for each target alkaloid.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of alkaloids in the sample by interpolating from the calibration curve.
-
Representative Protocol: GC-MS Analysis
This protocol is suitable for the analysis of quinoline and its volatile derivatives.[3]
-
Sample Preparation :
-
For solid samples (e.g., textiles), perform ultrasonic extraction with a suitable solvent like toluene.[3]
-
For liquid samples, a liquid-liquid extraction may be employed.
-
Filter the extract through a 0.45 µm filter.
-
-
GC-MS Conditions :
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[3]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Mode : Splitless.
-
Oven Temperature Program : Start at 90°C, hold for 2 minutes, then ramp at 20°C/min to 260°C and hold for 3 minutes.[3]
-
MS Conditions : Electron Ionization (EI) mode. Scan range of m/z 40-450.
-
Logical Comparison of Techniques
The selection of an analytical technique is a trade-off between several factors, including cost, sensitivity, and the specific information required from the analysis.
Caption: Comparison of techniques by cost and performance.
Conclusion
For routine quantitative analysis and quality control of known isoquinoline alkaloids, HPLC with UV or DAD detection offers a robust, reliable, and cost-effective solution. When high sensitivity, impurity profiling, or the identification of unknown alkaloids in complex matrices is required, LC-MS/MS is the undisputed technique of choice, providing unparalleled selectivity and structural information. GC-MS remains a valuable tool for the analysis of the core isoquinoline structure and its more volatile derivatives. Finally, emerging techniques like SFC and CE-MS offer powerful, specialized alternatives for rapid analysis and for challenging separations of charged or chiral compounds, respectively. The optimal choice ultimately hinges on a careful consideration of the analytical problem, available resources, and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoquinoline-6-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal safety and environmental protection. Isoquinoline-6-carbonitrile, a heterocyclic organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal, aligned with industry best practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Carefully collect the absorbed material into a designated, sealable waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1][2] Understanding these hazards is critical for safe handling and disposal.
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
|
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[3][4] Adherence to institutional, local, state, and federal regulations is mandatory.
Experimental Protocol for Waste Preparation:
-
Waste Segregation: Classify waste containing this compound as hazardous organic waste. Due to its nitrogen-containing heterocyclic structure, it should be segregated into a non-halogenated organic waste stream unless mixed with halogenated solvents. Do not mix with aqueous waste or incompatible chemicals.
-
Container Selection: Choose a chemically resistant, leak-proof container with a secure screw-top lid. The container must be clearly labeled.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound and any contaminated disposable labware (e.g., weighing boats, gloves, absorbent pads) into the designated waste container.
-
Liquid Waste: If this compound is in a solution, carefully pour the liquid into the designated waste container, avoiding splashes.
-
Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must also be collected and added to the hazardous waste container.[4]
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[3]
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][4] Provide them with complete documentation of the waste contents.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

